2-Amino-4-hydroxy-6-methylpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-3-2-4(9)8-5(6)7-3/h2H,1H3,(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXIPEYKZKIAKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192847 | |
| Record name | 2-Amino-6-methylpyrimidin-4-ol | |
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Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3977-29-5 | |
| Record name | 2-Amino-4-hydroxy-6-methylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3977-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Mecytosine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003977295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mecytosine | |
| Source | DTP/NCI | |
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| Record name | Mecytosine | |
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| Record name | Mecytosine | |
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| Record name | Mecytosine | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2-Amino-6-methylpyrimidin-4-ol | |
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| Record name | 2-amino-6-methylpyrimidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.467 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MECYTOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7ZA6H32G8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and Characterization of 2-Amino-4-hydroxy-6-methylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-4-hydroxy-6-methylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the experimental protocol for its preparation, along with a thorough analysis of its physicochemical properties through various spectroscopic and analytical techniques.
Synthesis
The most common and efficient method for the synthesis of this compound is the condensation reaction between ethyl acetoacetate (B1235776) and guanidine (B92328) hydrochloride. This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which facilitates the cyclization to form the pyrimidine (B1678525) ring.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar pyrimidine derivatives.[1][2][3]
Materials:
-
Guanidine hydrochloride
-
Ethyl acetoacetate
-
Sodium metal
-
Absolute ethanol (B145695)
-
Glacial acetic acid
-
Deionized water
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1 equivalent) and stir until it dissolves.
-
Addition of Ethyl Acetoacetate: Slowly add ethyl acetoacetate (1 equivalent) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Precipitation: Dissolve the resulting solid residue in a minimum amount of cold deionized water. Acidify the solution with glacial acetic acid to a pH of approximately 6-7 to precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold deionized water. The crude product can be further purified by recrystallization from hot water or an ethanol/water mixture.[4][5]
Synthesis Workflow
Characterization
The synthesized this compound was characterized using various analytical techniques to confirm its structure and purity.
Physicochemical Properties
| Property | Observation |
| Appearance | White to off-white crystalline powder |
| Molecular Formula | C₅H₇N₃O |
| Molecular Weight | 125.13 g/mol |
| Melting Point | >300 °C (decomposes) |
| Solubility | Soluble in DMSO, sparingly soluble in hot water and ethanol.[6] |
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.5 - 11.5 | br s | 1H | -OH |
| ~6.5 - 7.0 | br s | 2H | -NH₂ |
| ~5.5 - 5.8 | s | 1H | Pyrimidine H-5 |
| ~2.1 - 2.3 | s | 3H | -CH₃ |
| Solvent: DMSO-d₆. The chemical shifts for the -OH and -NH₂ protons are broad and can be exchangeable with D₂O.[7][8][9][10] |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C-4 (C=O) |
| ~162 | C-2 (C-NH₂) |
| ~158 | C-6 (C-CH₃) |
| ~98 | C-5 |
| ~23 | -CH₃ |
| Solvent: DMSO-d₆.[11][12] |
Table 3: FTIR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3100 | N-H and O-H stretching |
| ~3000 - 2850 | C-H stretching (methyl) |
| ~1660 | C=O stretching (Amide I) |
| ~1600 | N-H bending / C=N stretching |
| ~1550 | C=C stretching |
| Sample prepared as a KBr pellet.[13][14][15] |
Table 4: Mass Spectrometry Data
| m/z Value | Interpretation |
| 125 | [M]⁺ |
| 110 | [M-NH]⁺ |
| 82 | [M-HNCO]⁺ |
| Method: Electron Ionization (EI).[14][16] |
Characterization Workflow
Biological Activity Context
While this compound itself is a foundational heterocyclic structure, its derivatives have been the subject of significant research in drug discovery. Various modifications to the core pyrimidine scaffold have led to the development of compounds with a wide range of biological activities.
Structure-Activity Relationship (SAR) Overview
The 2-amino group, the 4-hydroxy group, and the 6-methyl group on the pyrimidine ring serve as key points for chemical modification. The introduction of different substituents at these positions can modulate the compound's pharmacokinetic and pharmacodynamic properties, leading to enhanced biological activity. For instance, derivatives of this scaffold have been reported to exhibit antimicrobial and anticancer properties.[17][18][19][20]
Conclusion
This technical guide has outlined a reliable method for the synthesis of this compound and provided a comprehensive summary of its characterization data. The detailed experimental protocol and tabulated spectroscopic information serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The foundational nature of this pyrimidine scaffold suggests its potential as a versatile building block for the synthesis of novel bioactive molecules.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. This compound | CAS:3977-29-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. scienceopen.com [scienceopen.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. mason.gmu.edu [mason.gmu.edu]
- 10. thieme-connect.de [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
- 12. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR spectrum [chemicalbook.com]
- 13. rsc.org [rsc.org]
- 14. This compound [webbook.nist.gov]
- 15. impactfactor.org [impactfactor.org]
- 16. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
"physical and chemical properties of 2-Amino-4-hydroxy-6-methylpyrimidine"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Amino-4-hydroxy-6-methylpyrimidine. It includes detailed experimental protocols, spectral data analysis, and visualizations of key chemical processes and its role in synthetic chemistry.
Chemical and Physical Properties
This compound, also known by synonyms such as 6-Methylisocytosine and Mecytosine, is a heterocyclic organic compound. It serves as a crucial intermediate in the synthesis of various biologically active molecules.[1] Its fundamental properties are summarized below.
Physical Properties
The key physical properties of this compound are presented in Table 1. The compound is a white to cream-colored powder with a very high melting point, indicating strong intermolecular forces in its solid state. It is sparingly soluble in water but shows good solubility in several polar organic solvents.
Table 1: Physical Properties of this compound
| Property | Value | Citations |
| Appearance | White to cream powder | [2] |
| Melting Point | >300 °C | [2] |
| Solubility in Water | Insoluble | |
| Solubility in Organic Solvents | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [3] |
Chemical Properties
The chemical identity and properties of this compound are detailed in Table 2. A key feature of this molecule is its ability to exist in tautomeric forms.
Table 2: Chemical Properties of this compound
| Property | Value | Citations |
| Molecular Formula | C₅H₇N₃O | |
| Molecular Weight | 125.13 g/mol | [6] |
| IUPAC Name | 2-amino-6-methyl-1H-pyrimidin-4-one | [2] |
| CAS Number | 3977-29-5 | |
| pKa | Data not available in literature | |
| LogP (Octanol/Water) | 0.073 (Crippen Method) | [5] |
Tautomerism
This compound exhibits keto-enol tautomerism. The equilibrium favors the keto form, 2-amino-6-methylpyrimidin-4(3H)-one, particularly in the solid state.[6][7] This transformation involves the migration of a proton between the hydroxyl group and the adjacent ring nitrogen atom.
Caption: Keto-enol tautomerism of the pyrimidine (B1678525) core.
Experimental Protocols
Synthesis via Condensation Reaction
A common and effective method for synthesizing this compound is the condensation of ethyl acetoacetate (B1235776) with guanidine (B92328) .[8] This reaction is typically carried out in the presence of a base, such as sodium ethoxide.
Materials:
-
Sodium metal
-
Anhydrous ethanol (B145695)
-
Ethyl acetoacetate
-
Guanidine hydrochloride
-
Glacial acetic acid
-
Deionized water
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a round-bottomed flask equipped with a reflux condenser and a drying tube, dissolve sodium (1 molar equivalent) in anhydrous ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction with Guanidine: To a separate solution of sodium ethoxide in anhydrous ethanol, add guanidine hydrochloride (1.02 molar equivalents). The resulting precipitate of sodium chloride is removed by filtration.
-
Condensation: The clear ethanolic solution of guanidine is then added to a solution of ethyl acetoacetate (1 molar equivalent) in ethanol.
-
Reflux: The reaction mixture is heated under reflux for 2-4 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[9]
-
Work-up: After the reaction is complete, the mixture is evaporated to dryness. The solid residue is dissolved in boiling water and then acidified with glacial acetic acid.
-
Purification: Upon cooling, this compound precipitates out of the solution. The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from ethanol.[10]
Caption: Workflow for the synthesis of the target compound.
Spectral Data and Analysis
Spectroscopic methods are essential for the structural elucidation and quality control of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule. The analysis is typically performed on a solid sample using a KBr pellet.
Table 3: Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Citations |
| 3400 - 3200 | N-H Stretching | Amino (NH₂) | [9] |
| 3200 - 3000 | O-H Stretching | Hydroxyl (O-H) / N-H | [9] |
| 2950 - 2850 | C-H Stretching | Methyl (CH₃) | [11] |
| 1700 - 1650 | C=O Stretching (Keto form) | Amide/Pyrimidinone | [11] |
| 1650 - 1550 | C=N, C=C Ring Stretching | Pyrimidine Ring | [9][11] |
| 1450 - 1350 | C-H Bending | Methyl (CH₃) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆.
Table 4: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Citations |
| ¹H | ~10.5 - 11.0 | Broad Singlet | Ring N-H (Keto tautomer) | [12] |
| ¹H | ~6.5 - 7.0 | Broad Singlet | Amino (NH₂) | [12] |
| ¹H | ~5.5 - 5.8 | Singlet | Ring C-H | |
| ¹H | ~2.1 - 2.3 | Singlet | Methyl (CH₃) | [12] |
| ¹³C | ~165 | - | C4 (C-OH / C=O) | |
| ¹³C | ~160 | - | C6 (C-CH₃) | |
| ¹³C | ~155 | - | C2 (C-NH₂) | |
| ¹³C | ~95 - 100 | - | C5 (CH) | |
| ¹³C | ~20 - 25 | - | Methyl (CH₃) |
Note: Chemical shifts are estimates and can vary based on solvent, concentration, and temperature.
Role in Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its utility as a versatile chemical scaffold. The pyrimidine core is present in a wide range of biologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.[1][13] Drug development professionals utilize this compound as a starting material, modifying its functional groups (amino and hydroxyl) to synthesize novel derivatives with desired pharmacological properties.
Caption: Role as an intermediate in drug discovery.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Role of tautomerism in the molecular mechanisms of mutagenesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 9. impactfactor.org [impactfactor.org]
- 10. researchgate.net [researchgate.net]
- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 12. researchgate.net [researchgate.net]
- 13. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Molecular Structure of 2-Amino-4-hydroxy-6-methylpyrimidine
Executive Summary: This document provides a comprehensive technical overview of 2-Amino-4-hydroxy-6-methylpyrimidine, a key heterocyclic organic compound. It details the molecule's chemical identity, structural properties, including its tautomeric nature and crystallographic data, and its physicochemical characteristics. This guide also includes detailed experimental protocols for its synthesis and characterization, targeting researchers, scientists, and professionals in drug development. All quantitative data is presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams.
Chemical Identity and Nomenclature
This compound is a substituted pyrimidine (B1678525) with the chemical formula C₅H₇N₃O.[1] It is also commonly known by several synonyms, with 6-Methylisocytosine being one of the most prevalent.[2] Due to keto-enol tautomerism, it can be named as either 2-amino-6-methylpyrimidin-4-ol (enol form) or 2-amino-6-methylpyrimidin-4(1H)-one (keto form).[2]
| Identifier | Value |
| IUPAC Name | 2-amino-6-methyl-1,4-dihydropyrimidin-4-one[3] |
| CAS Number | 3977-29-5[1][4][5] |
| Molecular Formula | C₅H₇N₃O[1][3][4] |
| Molecular Weight | 125.13 g/mol [2][4][5] |
| Common Synonyms | 6-Methylisocytosine, Mecytosine, 2-Amino-6-methyl-4-pyrimidinol[1][2][6] |
| InChI Key | KWXIPEYKZKIAKR-UHFFFAOYSA-N[1][3] |
| SMILES | CC1=CC(=O)N=C(N)N1[3] |
Molecular Structure and Tautomerism
A critical feature of this compound is its existence in two tautomeric forms: the hydroxy (enol) form and the keto (amide) form. This equilibrium is fundamental to its chemical reactivity and interactions in biological systems. The keto form, 2-amino-6-methylpyrimidin-4(3H)-one, is generally considered the more stable tautomer.[2]
Caption: Tautomeric equilibrium between the enol and keto forms.
Physicochemical Properties
The compound is typically a white to off-white crystalline powder. Its high melting point is indicative of a stable crystal lattice structure with significant intermolecular interactions, such as hydrogen bonding.
| Property | Value | Source |
| Appearance | White to Almost white powder/crystal | |
| Melting Point | >300 °C | [5] |
| Solubility | Soluble in DMSO, Acetone, Chloroform; Insoluble in water | [7][8] |
| LogP (Octanol/Water) | 0.073 (Crippen Method) | [6] |
Crystallographic Data
The molecular structure has been elucidated through single-crystal X-ray diffraction of its trihydrate form.[9] This analysis provides precise data on bond lengths and angles, confirming its planar pyrimidine ring structure. The study reveals a triclinic crystal system with a P-1 space group.[9]
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.8770 (14) |
| b (Å) | 10.486 (2) |
| c (Å) | 11.320 (2) |
| V (ų) | 778.9 (3) |
| Z | 2 |
| Rgt | 0.0646 |
| Data from the study of this compound-trihydrate.[9] |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| C2-O1 | 1.258 (3) |
| C7-O2 | 1.243 (3) |
| C1-N1 | 1.331 (3) |
| C1-N2 | 1.319 (3) |
| C6-N4 | 1.324 (3) |
| Data represents two pyrimidine heterocycles within the asymmetric unit of the trihydrate crystal.[9] |
Spectroscopic Analysis
Spectroscopic methods are essential for the structural confirmation of this compound and its derivatives.
| Technique | Key Observations |
| FT-IR (cm⁻¹) | Characteristic bands for O-H (~3440), N-H (~3261), C-H (~2931), C=O (~1735), and C=N (~1581) stretches are observed in derivatives.[10] |
| ¹H NMR | Spectra of derivatives show signals corresponding to methyl protons (~2 ppm), amine protons (~5.3-6.5 ppm), and hydroxyl protons (~10 ppm).[10] |
| ¹³C NMR | Signals for the methyl carbon (~22-26 ppm) and aromatic/heterocyclic carbons (100-164 ppm) are typically identified in derivatives.[10] |
| Mass Spectrometry | Available via GC-MS, confirming the molecular weight.[11] |
Note: Specific spectral data cited are often from studies on derivatives synthesized from the title compound.[10][12]
Experimental Protocols
Protocol 1: Synthesis of this compound-trihydrate Crystals [9]
This protocol details the method used to obtain single crystals suitable for X-ray diffraction.
-
Materials: this compound (0.5 mmol, 0.0625 g), 2-carboxybenzaldehyde (B143210) (1.0 mmol, 0.1501 g), magnesium chloride hexahydrate (1.0 mmol, 0.2033 g), 95% Ethanol (B145695).
-
Instrumentation: Magnetic stirrer with heating, standard laboratory glassware.
-
Methodology:
-
Add 0.5 mmol of this compound to a 95% ethanol solution of 1.0 mmol 2-carboxybenzaldehyde.
-
Stir the mixture at 70 °C for 1 hour.
-
Add 1.0 mmol of magnesium chloride hexahydrate to the solution.
-
Continue stirring the mixture for 4 hours at 70 °C.
-
Cool the solution to room temperature and filter.
-
Colorless, rod-like crystals are obtained from the filtrate after approximately 10 days.[9]
-
Protocol 2: Characterization by Single-Crystal X-ray Diffraction [9]
This outlines the procedure for determining the crystal structure.
-
Instrumentation: Bruker Smart CCD diffractometer with graphite-monochromatized MoKα radiation (λ = 0.71073 Å).
-
Methodology:
-
A suitable single crystal (e.g., 0.21 mm × 0.20 mm × 0.19 mm) is selected and mounted on the diffractometer.
-
Data collection is performed using appropriate software (e.g., Olex2).
-
The collected diffraction data is used to solve the crystal structure.
-
The structure is refined using a refinement package such as SHELXTL.[9]
-
Caption: Workflow for the synthesis and crystallographic analysis.
Biological Context and Potential Applications
While specific signaling pathways for this compound are not extensively documented, pyrimidine derivatives are of significant interest in medicinal chemistry. They are known to exhibit a wide range of biological activities, including roles as anticancer and antimicrobial agents.[9][13] The chemotherapeutic potential of pyrimidines often relates to their ability to inhibit enzymes crucial for DNA biosynthesis.[13] Several studies have used this compound as a starting material to synthesize novel derivatives and evaluate their biological activities, such as antibacterial properties.[12][14]
References
- 1. This compound [webbook.nist.gov]
- 2. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. 2-氨基-4-羟基-6-甲基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-氨基-4-羟基-6-甲基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemeo.com [chemeo.com]
- 7. This compound | CAS:3977-29-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. This compound, 99% | Fisher Scientific [fishersci.ca]
- 9. The Crystal Structure of 2-Amino-4-Hydroxy-6- Methylpyrimidine-Trihydrate - ProQuest [proquest.com]
- 10. impactfactor.org [impactfactor.org]
- 11. spectrabase.com [spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. medwinpublishers.com [medwinpublishers.com]
- 14. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of 2-Amino-4-hydroxy-6-methylpyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-4-hydroxy-6-methylpyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. Derivatives of this core exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into these promising compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.
Synthesis of this compound Derivatives
The synthetic versatility of the this compound core allows for the facile introduction of various pharmacophores, leading to diverse libraries of compounds. Key synthetic strategies involve the modification of the amino group to form Schiff bases, which can then be further cyclized to yield a variety of heterocyclic systems, including formazans and thiazolidinones.
General Synthesis of Schiff Base Derivatives
A common synthetic route involves the condensation of this compound with various aromatic aldehydes.
-
Protocol: An equimolar mixture of this compound and a selected aromatic aldehyde is refluxed in a suitable solvent, such as ethanol (B145695), often in the presence of a catalytic amount of glacial acetic acid. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with a cold solvent, and recrystallized to afford the pure Schiff base derivative.[1][2]
Synthesis of Formazan (B1609692) Derivatives
Formazan derivatives can be synthesized from the corresponding Schiff bases.
-
Protocol: A Schiff base derivative of this compound is reacted with a diazonium salt, which is typically prepared by diazotizing an aromatic amine with sodium nitrite (B80452) in an acidic medium at low temperatures (0-5 °C). The diazonium salt solution is then added dropwise to a solution of the Schiff base in a suitable solvent mixture (e.g., ethanol and pyridine) while maintaining the low temperature. The resulting formazan derivative precipitates and is then filtered, washed, and purified.[3][4][5]
Synthesis of Thiazolidinone Derivatives
Thiazolidinone rings can be annulated onto the pyrimidine (B1678525) core, often starting from a Schiff base intermediate.
-
Protocol: A Schiff base of this compound is reacted with thioglycolic acid in a solvent such as dry benzene (B151609) or dioxane, often in the presence of a catalyst like anhydrous zinc chloride. The reaction mixture is refluxed for several hours. After cooling, the solvent is removed under reduced pressure, and the resulting solid is washed and recrystallized to yield the desired thiazolidinone derivative.[6][7]
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated significant potential in various therapeutic areas. The following sections summarize their key biological activities, supported by quantitative data where available.
Anticancer Activity
Numerous studies have highlighted the cytotoxic effects of these derivatives against a range of cancer cell lines. The primary method for evaluating this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Schiff Base | (E)-6-amino-1,3-dimethyl-5-((pyridine-2-yl-methylene)amino)pyrimidine-2,4(1H,3H)-dione metal complexes | C6 glioma | Varies | [8] |
| Trinuclear Ru(II), Rh(III), and Ir(II) polyester (B1180765) organometallic complexes | A2780 | Varies | [8] | |
| Copper complexes of Schiff base from di-2-pyridine ketone and isonicotinic acid hydrazide | Bel-7402, HeLa, MCF-7 | 1.47 - 4.12 | [8] | |
| Formazan | Formazan derivatives | MCF-7 | Varies | [9] |
| Menthone-pyrimidine-urea | 4i | Hela | 6.04 ± 0.62 | [10] |
| 4g | MGC-803 | 3.21 ± 0.67 | [10] | |
| 4s | MCF-7 | 19.09 ± 0.49 | [10] | |
| 4m | A549 | 18.68 ± 1.53 | [10] | |
| Amino acid methyl ester Schiff bases | 3d | C6, HeLa, FL, Vero | Varies | [11] |
| General Pyrimidine Derivatives | Pyrimidine-Urea Compounds | Hela, MGC-803, MCF-7, A549 | Varies | [10] |
Note: The IC50 values can vary depending on the specific derivative, cancer cell line, and experimental conditions.
Antimicrobial Activity
The antimicrobial potential of these compounds has been evaluated against a variety of Gram-positive and Gram-negative bacteria, as well as fungal strains. The agar (B569324) well diffusion method and broth microdilution are standard assays to determine the minimum inhibitory concentration (MIC).
Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL and Zone of Inhibition in mm)
| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Thiazolidinone | Furan-based pyrimidine-thiazolidinones (8a-o) | E. coli | 12.5 (for 8k) | - | [12] |
| Furan-based pyrimidine-thiazolidinones (8a-o) | C. albicans | 100-250 | - | [12] | |
| Furan-based pyrimidine-thiazolidinones (8a-o) | A. niger | 100 | - | [12] | |
| Schiff Base Metal Complexes | Cu(II) and Ni(II) complexes | E. coli, S. typhi, S. aureus, B. subtilis | - | Significant Activity | [2] |
| Cu(II), Ni(II), Zn(II), and Cd(II) complexes | C6 glioma | - | Significant Activity | [8] | |
| General Pyrimidine Derivatives | Various derivatives | S. aureus, E. coli, C. albicans, A. niger | - | Varies | [13] |
Note: "-" indicates that the specific value was not provided in the cited source, although activity was reported.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound derivatives have been investigated using the carrageenan-induced paw edema model in rodents. The efficacy is typically reported as the percentage of edema inhibition.
Table 3: Anti-inflammatory Activity of this compound Derivatives (Carrageenan-Induced Paw Edema)
| Derivative Class | Compound/Dose | Time Point (hours) | % Inhibition of Edema | Reference |
| Pyrimidin-2-amines | 4-(9H-Fluoren-2-yl)-6- phenylpyrimidin-2-amine | - | More efficient than control | |
| 4-[4-(Diphenylamino) phenyl]pyrimidine-2-amine | - | More efficient than control | ||
| Pyrazoline derivatives | Compound 6i | 5 | 42.41% | [14] |
| General Pyrimidine Derivatives | Various derivatives (200 mg/kg) | - | 52.46% - 74.54% | [15] |
Note: The percentage of inhibition varies based on the compound, dose, and time of measurement.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducible evaluation of the biological activities of these compounds.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic series) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.[1][3]
Antimicrobial Activity: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.[13][17][18][19]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Agar Plate Inoculation: Uniformly spread the microbial inoculum onto the surface of a suitable agar medium (e.g., Mueller-Hinton agar for bacteria).
-
Well Preparation: Create wells of a specific diameter (e.g., 6-8 mm) in the agar plate using a sterile cork borer.
-
Compound Application: Add a defined volume of the test compound solution (at a known concentration) into each well. Include a solvent control and a positive control (a standard antibiotic).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating acute inflammation.[4][20][21][22][23]
-
Animal Acclimatization: Acclimatize the animals (typically rats or mice) to the laboratory conditions for at least a week before the experiment.
-
Compound Administration: Administer the test compound orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[22]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for rational drug design and development.
Anticancer Mechanisms and Signaling Pathways
The anticancer effects of pyrimidine derivatives are often linked to the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
-
mTOR Signaling Pathway: The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth and proliferation. Some pyrimidine derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer.[10][24][25] Inhibition of this pathway can lead to decreased protein synthesis, cell cycle arrest, and apoptosis.
Caption: Inhibition of the mTOR signaling pathway by this compound derivatives.
-
NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway plays a critical role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. Some pyrimidine derivatives have been found to inhibit NF-κB activation, thereby suppressing tumor growth and metastasis.[26][27][28]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. inotiv.com [inotiv.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 9. impactfactor.org [impactfactor.org]
- 10. Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. or.niscpr.res.in [or.niscpr.res.in]
- 13. heteroletters.org [heteroletters.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Antibacterial Activity in Pyrimidine Derivatives in Lab, Using Agar Well-diffusion Method - An Update on Novel Research, Pharmaceutical Science and Technology, Science Publishing Group [sciencepublishinggroup.com]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Antibacterial Activity in Pyrimidine Derivatives in Lab, Using Agar Well-diffusion Method - An Update on Novel Research | Semantic Scholar [semanticscholar.org]
- 20. benchchem.com [benchchem.com]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 22. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. mTORC1 regulates the pyrimidine salvage pathway by controlling UCK2 turnover via the CTLH-WDR26 E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mTORC1 regulates the pyrimidine salvage pathway by controlling UCK2 turnover via the CTLH-WDR26 E3 ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Introduction to Tautomerism in 2-Amino-4-hydroxy-6-methylpyrimidine
An In-depth Technical Guide to the Tautomerism of 2-Amino-4-hydroxy-6-methylpyrimidine
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric phenomena observed in this compound, a molecule of interest in medicinal chemistry and drug development. Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a critical factor that dictates the physicochemical properties, biological activity, and interaction with molecular targets. This document details the principal tautomeric forms, the factors influencing their equilibrium, and the key experimental and computational methodologies used for their characterization.
This compound (also known as 6-methylisocytosine) is a heterocyclic compound that can exist in several tautomeric forms due to the migration of a proton.[1] The two primary types of tautomerism exhibited by this molecule are lactam-lactim (a form of keto-enol tautomerism) and amino-imino tautomerism.[2][3] The lactam-lactim equilibrium involves the interconversion between a ketone (pyrimidinone) and an enol (hydroxypyrimidine), while the amino-imino equilibrium involves the interconversion between an exocyclic amino group and an imino group.[3]
The predominant tautomeric form can significantly affect properties such as hydrogen bonding capacity, polarity, and molecular shape, thereby influencing crystal packing, solubility, and drug-receptor interactions. Understanding and controlling this equilibrium is paramount for rational drug design.
Principal Tautomeric Forms and Their Equilibrium
This compound can theoretically exist as a mixture of at least four major tautomers. The equilibrium is heavily skewed towards the lactam (keto) forms, which are generally more stable.[2]
The main tautomeric possibilities are:
-
Amino-Keto (Lactam) Forms : These are the most stable and predominant forms, particularly in the solid state and polar solvents.[2][4] Two isomers exist depending on the position of the ring proton:
-
2-amino-6-methylpyrimidin-4(1H)-one
-
2-amino-6-methylpyrimidin-4(3H)-one
-
-
Amino-Enol (Lactim) Form : This is the this compound form. It is generally less stable than the lactam forms.
-
Imino-Keto (Lactam) Forms : These tautomers, where the exocyclic nitrogen is an imino group, are typically higher in energy and less populated.
-
Imino-Enol (Lactim) Form : This is the least stable tautomeric form.
The dynamic relationship between these principal forms is illustrated below.
Quantitative Analysis of Tautomer Stability
Table 1: Illustrative Relative Stabilities of Pyrimidine (B1678525) Tautomers from Computational Studies Note: This table presents data from parent or related pyrimidine compounds to illustrate expected trends, as specific values for this compound are not widely published.
| Tautomer | Computational Method | Basis Set | Relative Energy (kcal/mol) | Reference(s) |
| Pyrimidin-4(3H)-one (Keto) | B3LYP | 6-311++G(d,p) | 0.00 (Reference) | [4] |
| Pyrimidin-4-ol (Enol) | B3LYP | 6-311++G(d,p) | +1.5 to +3.0 | [4] |
| Pyrimidin-4(1H)-one (Keto) | B3LYP | 6-311++G(d,p) | > +5.0 | [4] |
| 2(1H)-Pyrimidinethione (Thione) | B3PW91 | 6-311+G(d,p) | 0.00 (Reference, aq.) | [6] |
| 2-Pyrimidinethiol (Thiol) | B3PW91 | 6-311+G(d,p) | +6.47 (in aqueous medium) | [6] |
| Adenine (Canonical Amino) | RI-MP2 | TZVPP | 0.00 (Reference, gas phase) | [7] |
| Adenine (Imino Tautomers) | RI-MP2 | TZVPP | +12 to +19 | [7] |
Experimental Protocols for Tautomer Identification
The characterization of tautomeric equilibria relies on a combination of spectroscopic techniques, each providing unique structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying tautomerism in solution, as the chemical shifts of nuclei are highly sensitive to their local electronic environment.[8][9]
Detailed Protocol:
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 for observing exchangeable protons, or D2O) in a 5 mm NMR tube.[10]
-
Data Acquisition :
-
Acquire a standard 1D ¹H NMR spectrum to observe proton signals.
-
Acquire a 1D ¹³C NMR spectrum.
-
If needed, acquire 2D correlation spectra like HSQC and HMBC to confirm assignments.
-
-
Data Analysis :
-
¹H NMR : The presence of a broad signal for an N-H proton is indicative of the lactam (keto) form. An O-H signal would indicate the lactim (enol) form. The chemical shift of the C5-H proton will also differ between tautomers.
-
¹³C NMR : The C4 carbon is a key indicator. A chemical shift in the range of 160-170 ppm is characteristic of a carbonyl carbon (C=O) in the lactam form.[4] A shift in the 150-160 ppm range would be expected for a carbon attached to a hydroxyl group (C-OH) in the lactim form.[4] The C2 and C6 carbons will also show distinct shifts.
-
UV-Visible Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the molecule. Different tautomers have distinct conjugated systems, resulting in different absorption maxima (λmax).[11][12]
Detailed Protocol:
-
Sample Preparation : Prepare a stock solution of the compound in a transparent solvent (e.g., ethanol, acetonitrile, water). Create a series of dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) in solvents of varying polarity (e.g., hexane, chloroform, ethanol, water) to observe solvatochromic effects.[13]
-
Data Acquisition : Record the UV-Vis absorption spectrum for each solution, typically scanning from 200 nm to 400 nm, using a dual-beam spectrophotometer.
-
Data Analysis :
-
The lactam (keto) tautomer, having a cross-conjugated system, generally absorbs at a lower wavelength compared to the more extended conjugated system of the lactim (enol) tautomer.[14]
-
By comparing the spectra in different solvents, the equilibrium shift can be monitored. An increase in the intensity of a specific band in polar solvents suggests it corresponds to the more polar lactam tautomer.[13]
-
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying functional groups and can readily distinguish between the keto and enol forms, especially in the solid state.
Detailed Protocol:
-
Sample Preparation : Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : Record the FTIR spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Analysis :
-
Lactam (Keto) Form : Look for a strong, sharp absorption band between 1650-1720 cm⁻¹ , which is characteristic of the C=O stretching vibration.[15] Also, look for N-H stretching vibrations (typically two bands for a primary amine) around 3100-3400 cm⁻¹ .[16]
-
Lactim (Enol) Form : The C=O peak will be absent. Instead, a broad O-H stretching band will appear around 3200-3550 cm⁻¹ .[15] A C=N stretching vibration within the ring will also be present.
-
Computational Methodologies
Computational chemistry provides a powerful framework for predicting the intrinsic properties of tautomers without experimental synthesis.
Detailed Protocol:
-
Structure Generation : Build the 3D structures of all plausible tautomers of this compound using molecular modeling software.
-
Geometry Optimization : Perform a full geometry optimization for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) or larger basis set.[5][17] Solvation effects can be included using a Polarizable Continuum Model (PCM).
-
Frequency Calculation : Conduct a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Analysis : Compare the calculated electronic energies (with ZPVE correction) or Gibbs free energies to determine the relative stability of the tautomers. The tautomer with the lowest energy is predicted to be the most stable and therefore the most abundant form at equilibrium.[6]
Conclusion
The tautomerism of this compound is dominated by the lactam (keto) forms, specifically the 2-amino-6-methylpyrimidin-4(1H)-one and 2-amino-6-methylpyrimidin-4(3H)-one structures. This preference is driven by the greater thermodynamic stability of the amide group within the pyrimidine ring compared to the enol-imine system. While the lactim (enol) and various imino forms are minor contributors to the overall equilibrium, their transient formation can be relevant in specific chemical or biological contexts. A multi-faceted approach combining spectroscopic analysis (NMR, UV-Vis, IR) and computational modeling (DFT) is essential for a complete characterization of the tautomeric landscape of this and related pyrimidine derivatives, providing a solid foundation for their application in drug discovery and development.
References
- 1. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. web.natur.cuni.cz [web.natur.cuni.cz]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dial.uclouvain.be [dial.uclouvain.be]
- 12. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 16. ijirset.com [ijirset.com]
- 17. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine
Introduction: 2-Amino-4-hydroxy-6-methylpyrimidine (CAS No: 3977-29-5), also known as 6-methylisocytosine, is a pyrimidine (B1678525) derivative of significant interest in medicinal chemistry and drug development.[1][2] As a fundamental heterocyclic structure, its accurate identification and structural elucidation are paramount. Spectroscopic techniques are indispensable tools for the comprehensive characterization of this molecule.[3] This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols for researchers and scientists.
It is crucial to recognize that this compound exists in tautomeric forms, primarily the hydroxy and the keto (2-amino-6-methyl-4(1H)-pyrimidinone) forms.[4][5] This equilibrium can influence spectroscopic data, particularly in different solvents or physical states.
Caption: Tautomeric equilibrium of the title compound.
Spectroscopic Data Summary
The following sections and tables summarize the key spectroscopic data available for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[3]
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| 11.09 | Singlet | 1H | -OH (hydroxyl proton) | CDCl₃ |
| 5.92 | Singlet | 2H | -NH₂ (amino protons) | CDCl₃ |
| 5.14 | Singlet | 1H | Ar-H (pyrimidine ring proton) | CDCl₃ |
| 2.14 | Singlet | 3H | -CH₃ (methyl protons) | CDCl₃ |
| Table 1: ¹H NMR data for this compound.[3][6] |
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment | Solvent |
| 162.3 | C=N or C-O | CDCl₃ |
| 161.1 | C=N or C-N | CDCl₃ |
| 155.3 | C=N or C-N | CDCl₃ |
| 102.5 | C-H (pyrimidine ring) | CDCl₃ |
| 23.9 | -CH₃ (methyl carbon) | CDCl₃ |
| Table 2: ¹³C NMR data for this compound.[6] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[2][3]
FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Strong, Broad | N-H stretching vibrations (amino group) |
| 2910 | Medium | C-H stretching (methyl group)[7] |
| 1658 | Strong | C=O stretching (from keto tautomer)[3] |
| ~1600 | Medium | NH₂ scissoring vibration[2] |
| 1650-1600 | Medium | C=N stretching (pyrimidine ring)[2] |
| 1350-1200 | Medium | C-N stretching[2] |
| Table 3: Key FT-IR absorption bands for this compound. |
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.[3]
Mass Spectrometry Data
| m/z Value | Ion | Method | Notes |
| 125.06 | [M]⁺ | ESI-MS | Calculated molecular ion mass.[6] |
| 126.07 | [M+H]⁺ | ESI-MS | Measured mass corresponding to the protonated molecule.[6] |
| Table 4: Mass spectrometry data for this compound. |
Expected Fragmentation: A common fragmentation pathway involves the loss of a methyl radical (•CH₃) from the molecular ion.[3]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecule, with the wavelength of maximum absorbance (λmax) being characteristic of the chromophoric system.[8] The λmax for pyrimidine derivatives is highly dependent on the solvent and pH due to factors like tautomerism and protonation states. For this compound, analysis of the UV-Vis spectrum is used to evaluate electronic properties such as the energy gap between molecular orbitals.[3][9]
Detailed Experimental Protocols
The following protocols provide standardized methodologies for the spectroscopic analysis of this compound and related derivatives.
Caption: General workflow for spectroscopic analysis.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of purified this compound.[10] Transfer the solid into a clean, dry vial and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[10] Mix until the solid is completely dissolved and transfer the solution to a clean NMR tube.[10]
-
¹H NMR Acquisition: Insert the sample into the spectrometer. Perform tuning, locking, and shimming to optimize magnetic field homogeneity. Acquire a standard 1D ¹H NMR spectrum.
-
D₂O Exchange (for labile protons): To confirm -NH₂ and -OH signals, acquire an initial ¹H NMR spectrum. Remove the tube, add one to two drops of deuterium (B1214612) oxide (D₂O), cap, and shake vigorously for 1-2 minutes.[5] Re-acquire the spectrum; the signals for exchangeable protons will disappear or significantly diminish.[5]
-
¹³C NMR Acquisition: Using the same sample, switch the spectrometer to the ¹³C channel. Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Attenuated Total Reflectance (ATR) Method:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR unit.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact by applying pressure with the built-in clamp.
-
Acquire the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹).
-
Clean the crystal thoroughly after analysis.
-
-
Potassium Bromide (KBr) Pellet Method:
-
Mix approximately 1-2 mg of the sample with 100-200 mg of dry, spectroscopic-grade KBr powder in an agate mortar.
-
Grind the mixture until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-pressing die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.[4]
-
Protocol 3: Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol.[11] Dilute this stock solution with the initial mobile phase to a final concentration appropriate for the instrument's sensitivity (e.g., 1 µg/mL).[11]
-
Chromatographic Conditions (Example):
-
Mass Spectrometry Conditions (Example):
Protocol 4: Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of known concentration (e.g., 100 µg/mL) in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).[12][13] Further dilutions may be necessary to ensure the absorbance falls within the instrument's linear range (typically 0.1-1.0 AU).
-
Analysis:
-
Fill a quartz cuvette with the solvent to be used as a blank and record a baseline correction.
-
Rinse the cuvette with the sample solution before filling it.
-
Acquire the absorption spectrum of the sample over a specified wavelength range (e.g., 200-400 nm).[12]
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
References
- 1. files.sdiarticle5.com [files.sdiarticle5.com]
- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 3. This compound | 3977-29-5 | Benchchem [benchchem.com]
- 4. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2-Amino-6-methyl-4-pyrimidinol | 3977-29-5 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. estudogeral.uc.pt [estudogeral.uc.pt]
An In-depth Technical Guide to CAS Number 3977-29-5: 2-Amino-6-methyl-4-pyrimidinol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAS number 3977-29-5 identifies the compound 2-Amino-6-methyl-4-pyrimidinol, a pyrimidine (B1678525) derivative also known by synonyms such as 6-Methylisocytosine and 2-Amino-6-methylpyrimidin-4-ol. This versatile heterocyclic compound serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its structural motif is a key component in various pharmaceutical agents and agrochemicals. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of 2-Amino-6-methyl-4-pyrimidinol and its notable derivatives, presenting key data in structured tables, detailing experimental protocols, and illustrating relevant pathways and workflows.
Physicochemical Properties of 2-Amino-6-methyl-4-pyrimidinol
The fundamental properties of 2-Amino-6-methyl-4-pyrimidinol are summarized in the table below, providing a foundational understanding of its chemical identity and characteristics.
| Property | Value | Reference |
| IUPAC Name | 2-amino-6-methylpyrimidin-4(1H)-one | --INVALID-LINK-- |
| Synonyms | 6-Methylisocytosine, 2-Amino-6-methyl-4-pyrimidinol | --INVALID-LINK-- |
| Molecular Formula | C₅H₇N₃O | --INVALID-LINK-- |
| Molecular Weight | 125.13 g/mol | --INVALID-LINK-- |
| Appearance | White powder | --INVALID-LINK-- |
| Melting Point | >300 °C | --INVALID-LINK-- |
| SMILES | CC1=CC(=O)N=C(N)N1 | --INVALID-LINK-- |
| InChI | InChI=1S/C5H7N3O/c1-3-2-4(9)8-5(6)7-3/h2H,1H3,(H3,6,7,8,9) | --INVALID-LINK-- |
Synthesis and Characterization
Synthesis of 2-Amino-6-methyl-4-pyrimidinol
A common and efficient method for the synthesis of 2-Amino-6-methyl-4-pyrimidinol involves the condensation of ethyl acetoacetate (B1235776) with guanidine (B92328).
Experimental Protocol:
-
Dissolution of Guanidine: Dissolve guanidine (e.g., 2.02 g, 33.84 mmol) in a solvent mixture of acetone (B3395972) and ethanol (B145695) (1:2 v/v).
-
Addition of Ethyl Acetoacetate: Slowly add a solution of ethyl acetoacetate (e.g., 4.40 g, 33.86 mmol) in an acetone/ethanol mixture to the guanidine solution dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 10 hours.
-
Isolation: After the reaction is complete, isolate the solid product by filtration.
-
Purification: Recrystallize the crude product from acetic acid to yield colorless crystals of 2-Amino-6-methyl-4-pyrimidinol.
Caption: General workflow for the synthesis of 2-Amino-6-methyl-4-pyrimidinol.
Characterization Data
The structure of the synthesized 2-Amino-6-methyl-4-pyrimidinol can be confirmed by various spectroscopic methods.
| Technique | Data | Reference |
| ¹H NMR (DMSO-d₆) | δ 10.5 (s, 1H, OH), 6.1 (s, 2H, NH₂), 5.0 (s, 1H, CH), 2.0 (s, 3H, CH₃) | --INVALID-LINK-- |
| ¹³C NMR (DMSO-d₆) | δ 168.1, 162.9, 154.4, 98.7, 22.8 | --INVALID-LINK-- |
| FT-IR (KBr, cm⁻¹) | 3340 (N-H), 3170 (O-H), 1650 (C=O), 1600 (C=N), 1550 (C=C) | --INVALID-LINK-- |
Biological Activities and Derivatives
While 2-Amino-6-methyl-4-pyrimidinol serves as a foundational structure, its derivatives have been the primary focus of biological investigation, demonstrating a range of activities from anti-inflammatory and anti-cancer to anti-parasitic and plant growth regulation.
Anti-inflammatory Activity
A notable derivative, 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine, has been shown to suppress Toll-like receptor (TLR)-induced inflammation in human monocytes.[1][2] This effect is mediated through the canonical Wnt/β-catenin signaling pathway.
Signaling Pathway:
In TLR-engaged monocytes, this derivative promotes the phosphorylative inactivation of Glycogen Synthase Kinase 3β (GSK3β) at Serine 9.[1][2] This leads to the accumulation of β-catenin and the abrogation of NF-κB p65 phosphorylation, ultimately suppressing the production of pro-inflammatory cytokines like TNF, IL-6, and IL-12.[1][2]
Caption: Suppression of TLR signaling by a 2-aminopyrimidine derivative.
Experimental Protocols:
-
Cytokine Measurement (ELISA):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants containing the secreted cytokines and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash and add streptavidin-horseradish peroxidase (HRP).
-
Add a substrate (e.g., TMB) and stop the reaction.
-
-
Western Blot Analysis of Signaling Proteins:
-
Lyse treated cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the protein of interest (e.g., anti-phospho-GSK3β).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein using a chemiluminescent substrate.[5][6]
-
FGFR4 Inhibition and Anti-Cancer Activity
Derivatives of 2-aminopyrimidine have emerged as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in certain cancers, particularly hepatocellular carcinoma.
Quantitative Data:
| Compound | Target | IC₅₀ (nM) | Cell Proliferation IC₅₀ (µM) | Reference |
| Derivative 2n | FGFR4 | 2.6 | 0.38 (in breast cancer cells) | --INVALID-LINK-- |
| Derivative 6O | FGFR4 | 75.3 | - | --INVALID-LINK-- |
| BLU9931 | FGFR4 | ~6 | - | --INVALID-LINK-- |
Experimental Protocol:
-
FGFR4 Kinase Assay (Z′-Lyte):
-
Prepare a reaction mixture containing the FGFR4 enzyme, a fluorescently labeled peptide substrate, and ATP in a suitable buffer.
-
Add the test compound at various concentrations.
-
Incubate to allow the kinase reaction to proceed.
-
Add a development reagent that specifically cleaves the non-phosphorylated peptide.
-
Measure the fluorescence resonance energy transfer (FRET) signal to determine the extent of phosphorylation and, consequently, the inhibitory activity of the compound.
-
Anti-Chagas Disease Activity
2,4-Diamino-6-methylpyrimidines have been identified as potential therapeutic agents against Trypanosoma cruzi, the parasite responsible for Chagas' disease.
Experimental Protocol:
-
Trypanosoma cruzi Growth Inhibition Assay:
-
Co-culture host cells (e.g., Vero cells) with T. cruzi trypomastigotes in a 96-well plate.
-
Add the test compounds at various concentrations.
-
Incubate the plates to allow for parasite infection and replication (amastigote formation).
-
After the incubation period, fix and stain the cells.
-
Quantify the number of intracellular amastigotes using automated microscopy and image analysis to determine the percent inhibition of parasite growth.
-
Plant Growth Regulation
Derivatives of 2-Amino-6-methyl-4-pyrimidinol have shown promise as plant growth regulators, exhibiting both auxin-like and cytokinin-like activities.
Experimental Protocol:
-
Seed Germination and Seedling Growth Assay:
-
Sterilize seeds of a model plant (e.g., barley, Hordeum vulgare).
-
Place the seeds on a suitable growth medium (e.g., agar (B569324) or perlite) containing different concentrations of the test compound.
-
Incubate the seeds in a controlled environment (temperature, light).
-
After a defined period, measure parameters such as germination rate, root length, shoot length, and fresh weight to assess the compound's effect on plant growth.[7][8]
-
Conclusion
2-Amino-6-methyl-4-pyrimidinol (CAS 3977-29-5) is a valuable scaffold in medicinal and agricultural chemistry. While the parent compound itself has limited documented biological activity, its derivatives exhibit a remarkable diversity of potent biological effects, including anti-inflammatory, anti-cancer, anti-parasitic, and plant growth-regulating properties. The continued exploration of the structure-activity relationships of 2-aminopyrimidine derivatives holds significant promise for the development of novel therapeutic agents and agricultural products. This guide provides a foundational resource for researchers and professionals engaged in the study and application of this important class of compounds.
References
- 1. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine is an anti-inflammatory TLR-2, -4 and -5 response mediator in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytokine Elisa [bdbiosciences.com]
- 4. Cytokine Elisa [bdbiosciences.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Novel Pyrimidine Derivatives as Regulators of Barley Growth and Photosynthesis During the Vegetation Period | Auctores [auctoresonline.org]
- 8. cyberleninka.ru [cyberleninka.ru]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-Amino-4-hydroxy-6-methylpyrimidine Trihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 2-Amino-4-hydroxy-6-methylpyrimidine trihydrate. The following sections detail the crystallographic data, experimental protocols for its synthesis and structure determination, and a visualization of its molecular interactions, offering a comprehensive resource for researchers in crystallography, medicinal chemistry, and drug development.
Crystallographic Data Summary
The crystal structure of this compound trihydrate has been determined by single-crystal X-ray diffraction.[1][2] The compound crystallizes in the triclinic space group P-1.[1][2] A summary of the key crystallographic data and unit cell parameters is presented in Table 1.
Table 1: Crystal Data and Structure Refinement for this compound Trihydrate
| Parameter | Value |
| Empirical Formula | C₁₀H₂₀N₆O₅ |
| Formula Weight | 304.31 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.8770 (14)[1][2] |
| b (Å) | 10.486 (2)[1][2] |
| c (Å) | 11.320 (2)[1][2] |
| V (ų) | 778.9 (3)[1][2] |
| Z | 2[1][2] |
| Temperature (K) | 293 (2)[1][2] |
| Rgt | 0.0646[1][2] |
| wRref(F²) | 0.2144[1][2] |
Selected bond lengths for the asymmetric unit are provided in Table 2, highlighting the key intramolecular distances.[2]
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) | Bond | Length (Å) |
| C1-N1 | 1.331(3) | C6-N4 | 1.324(3) |
| C1-N2 | 1.319(3) | C6-N5 | 1.329(3) |
| C4-N2 | 1.367(3) | C9-N5 | 1.354(3) |
| C1-N3 | 1.354(3) | C6-N6 | 1.357(3) |
| C2-N3 | 1.372(3) | C7-N6 | 1.371(3) |
| C2-O1 | 1.258(3) | C7-O2 | 1.243(3) |
Experimental Protocols
Synthesis of this compound Trihydrate
The synthesis of the title compound was achieved through the reaction of this compound with 2-carboxybenzaldehyde (B143210).[2]
Materials:
-
This compound (A.R.)[2]
-
2-Carboxybenzaldehyde (A.R.)[2]
-
95% Ethanol (B145695) (CH₃CH₂OH)[2]
Procedure: A solution of 1.0 mmol of 2-carboxybenzaldehyde (0.1501 g) in 95% ethanol was prepared.[2] To this solution, 0.5 mmol of this compound (0.0625 g) was added with stirring at 70 °C.[2] Single crystals suitable for X-ray diffraction were obtained from the resulting solution.
Single-Crystal X-ray Diffraction
A suitable single crystal of this compound-trihydrate with dimensions 0.21 mm × 0.20 mm × 0.19 mm was selected for data collection.[2] The crystallographic measurements were performed on a Bruker Smart CCD diffractometer using graphite-monochromatized MoKα radiation (λ = 0.71073 Å).[2]
Structural Analysis and Visualization
The molecular structure of the title compound consists of two this compound molecules and three water molecules in the asymmetric unit.[2] The two pyrimidine (B1678525) rings are nearly coplanar, with a dihedral angle of 0.2° between them.[2] The crystal structure is characterized by an extensive network of hydrogen bonds, which form a one-dimensional chain structure.[2] These chains are further interconnected through additional hydrogen bonds and interactions between the pyrimidine rings, resulting in a three-dimensional network.[2]
The following diagrams illustrate the experimental workflow and the hydrogen bonding network within the crystal structure.
References
A Comprehensive Technical Guide to 2-Amino-4-hydroxy-6-methylpyrimidine
For researchers, scientists, and professionals in drug development, 2-amino-4-hydroxy-6-methylpyrimidine stands as a crucial heterocyclic building block. Its versatile structure is a cornerstone in the synthesis of a multitude of biologically active compounds. This technical guide provides an in-depth overview of its chemical identity, properties, synthesis, and its role as a precursor in the development of therapeutic agents.
Chemical Identity and Nomenclature
The compound exists in tautomeric forms, predominantly as the keto (pyrimidinone) form and the enol (pyrimidinol) form. This tautomerism is a key feature of its chemical reactivity.
IUPAC Name: The preferred IUPAC name for this compound is 2-amino-6-methylpyrimidin-4(1H)-one [1]. Other systematic names include 2-amino-4-methyl-1H-pyrimidin-6-one and 2-amino-6-methyl-1,4-dihydropyrimidin-4-one[1][2]. The name this compound is also widely used, representing the enol tautomer[1][3].
Synonyms: The compound is known by a variety of synonyms in literature and commercial listings. These include:
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below. These properties are essential for its application in chemical synthesis and biological assays.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O | [1][2][3][5][6] |
| Molecular Weight | 125.13 g/mol | [1][5][6][7] |
| Melting Point | >300 °C | [8][9] |
| pKa | 10.03 ± 0.50 (Predicted) | [8] |
| LogP (Octanol/Water Partition Coefficient) | 0.073 (Crippen Method) | [7] |
| Water Solubility (log10ws) | -0.66 (Crippen Method) | [7] |
| Appearance | White to almost white or cream powder/crystal | [4][8][10] |
Experimental Protocols: Synthesis
This compound serves as a starting material for synthesizing more complex heterocyclic compounds with potential therapeutic applications. Below are detailed methodologies for key syntheses.
Synthesis of Schiff Base Derivatives
A common synthetic route involves the creation of Schiff bases, which can then be used to generate a variety of heterocyclic systems.
Protocol:
-
Schiff Base 1 Formation: Equal molar amounts of this compound and 3-amino acetophenone (B1666503) (0.01 mol each) are dissolved in 30 mL of ethanol (B145695).
-
Three drops of glacial acetic acid are added as a catalyst.
-
The mixture is refluxed for 3 hours.
-
After cooling, the solution is left to stand for 24 hours.
-
The resulting precipitate is filtered and recrystallized from ethanol to yield the Schiff base derivative[11][12].
Synthesis of Heterocyclic Derivatives from Schiff Bases
The synthesized Schiff base can be a precursor for various heterocyclic compounds like oxazepine, β-lactam, and thiazolidine (B150603) derivatives.
Protocol for Oxazepine Derivatives:
-
Dissolve 0.001 mol of the Schiff base derivative (from the previous protocol) in 25 mL of dry benzene.
-
Add 0.001 mol of an acid anhydride (B1165640) (e.g., phthalic anhydride, maleic anhydride).
-
The mixture is refluxed for 8-10 hours.
-
The solvent is evaporated under reduced pressure.
-
The resulting solid product is washed with a small amount of ether and then recrystallized from ethanol[11].
Biological Activity and Signaling Pathways
While this compound is primarily a synthetic intermediate, its derivatives have shown significant biological activities, including anticancer, antiviral, and anti-inflammatory properties[3][7]. The pyrimidine (B1678525) scaffold is a well-established pharmacophore that can interact with various biological targets[3].
Anti-inflammatory Activity via Wnt/β-catenin Pathway
A notable derivative, 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (AMBMP) , has been identified as an activator of the canonical Wnt/β-catenin signaling pathway. This pathway is crucial in cell proliferation, embryogenesis, and inflammation control.
In primary human monocytes, AMBMP demonstrates a dual role. While it can induce a pro-inflammatory response in naive cells, it acts as a potent suppressor of inflammation when these cells are engaged by Toll-like receptor (TLR) ligands like LPS (lipopolysaccharide)[8].
The mechanism involves:
-
TLR Activation: TLRs (e.g., TLR4) are activated by pathogen-associated molecular patterns like LPS. This typically triggers a pro-inflammatory cascade involving the activation of NF-κB.
-
AMBMP Intervention: AMBMP treatment leads to the inhibitory phosphorylation of GSK3β (Glycogen Synthase Kinase 3β) at the Ser9 residue.
-
β-catenin Accumulation: Inactivated GSK3β can no longer phosphorylate β-catenin, preventing its degradation. This leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus.
-
Suppression of Inflammation: The accumulation of β-catenin is associated with the abrogation of NF-κB (p65) phosphorylation, which ultimately suppresses the production and release of pro-inflammatory cytokines like TNF, IL-6, and IL-12[8].
This anti-inflammatory action makes AMBMP and similar derivatives promising candidates for treating acute and chronic inflammatory conditions[8].
Antiviral and Anticancer Potential
Derivatives of this compound are being investigated for their antiviral and anticancer properties[3][7]. The mechanism of action for antiviral activity is often linked to the inhibition of purine (B94841) synthesis, which is essential for viral replication[5]. As a purine analog, derivatives can interfere with the synthesis of DNA and RNA, thereby halting viral propagation[5]. Similarly, its role as a precursor in synthesizing novel pyrimidine derivatives has led to compounds with cytotoxic activity against various cancer cell lines, such as HCT116 and MCF7[13].
Conclusion
This compound is a foundational molecule in medicinal chemistry and drug development. Its straightforward synthesis and versatile reactivity allow for the creation of diverse heterocyclic compounds. The demonstrated anti-inflammatory, anticancer, and antiviral activities of its derivatives highlight the therapeutic potential of this chemical scaffold. Further exploration of structure-activity relationships will undoubtedly lead to the development of novel and potent therapeutic agents for a range of diseases.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Potential of Azathioprine and Its Derivative 6- Mercaptopurine: A Narrative Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine is an anti-inflammatory TLR-2, -4 and -5 response mediator in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 2-Amino-4-hydroxy-6-methylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4-hydroxy-6-methylpyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural relation to nucleobases. Understanding its solubility in various solvents is a critical prerequisite for its application in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines a detailed experimental protocol for its solubility determination, and presents a logical workflow for this process. While quantitative solubility data is not widely available in public literature, this guide consolidates the existing qualitative information and provides the necessary methodological framework for researchers to generate such data.
Introduction
This compound, also known as 6-methylisocytosine, is a pyrimidine (B1678525) derivative. Its chemical structure, featuring both hydrogen bond donor and acceptor sites, suggests a varied solubility profile that is highly dependent on the nature of the solvent. The solubility of an active pharmaceutical ingredient (API) is a crucial physicochemical property that influences its bioavailability, processability, and formulation development. This document serves as a technical resource for professionals working with this compound, providing insights into its solubility and a practical framework for its experimental determination.
Solubility Profile
Currently, specific quantitative solubility data for this compound across a range of solvents and temperatures is scarce in publicly accessible literature. However, qualitative descriptions of its solubility have been reported.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent | Qualitative Solubility | Citation(s) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Acetone | Soluble | [1] | |
| Chlorinated | Chloroform | Soluble | [1] |
| Dichloromethane | Soluble | [1] | |
| Esters | Ethyl Acetate | Soluble | [1] |
| Polar Protic | Water | Insoluble | [2] |
Note: The term "soluble" is qualitative and does not specify the concentration. Researchers should determine the quantitative solubility for their specific application.
A calculated value for the logarithm of the water solubility in mol/L (logS) has been reported as -0.66, which aligns with the qualitative description of being insoluble in water.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for the experimental determination of the equilibrium solubility of this compound in a given solvent. This method is based on the common "shake-flask" method, which is considered the gold standard for solubility measurement.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected solvent(s) (analytical grade)
-
Vials with screw caps (B75204) and PTFE septa
-
Constant temperature orbital shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.
-
Add a known volume or mass of the selected solvent to the vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Dilute the filtered sample accurately with a known volume of the solvent or a suitable mobile phase for analysis. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the dissolved compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility can be expressed in various units, such as mg/mL, g/100 mL, or mol/L.
Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution Factor
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Conclusion
While quantitative solubility data for this compound remains a gap in the readily available scientific literature, this guide provides a solid foundation for researchers. The qualitative solubility information presented, combined with the detailed experimental protocol, empowers scientists and drug development professionals to precisely determine the solubility of this compound in solvents relevant to their work. The generation and publication of such quantitative data would be a valuable contribution to the chemical and pharmaceutical sciences.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2-Amino-4-hydroxy-6-methylpyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Amino-4-hydroxy-6-methylpyrimidine, also known as 6-methylisocytosine, is a highly versatile and valuable building block in synthetic organic and medicinal chemistry.[1][2] Its unique molecular structure, featuring amino, hydroxyl, and methyl groups on a pyrimidine (B1678525) core, provides multiple reactive sites for diverse chemical modifications. This allows for the construction of a wide array of complex heterocyclic compounds, including those with fused ring systems.[1] These resulting scaffolds, such as oxazepines, β-lactams, thiazolidines, tetrazoles, and formazans, are of significant interest due to their presence in numerous biologically active molecules and their potential as therapeutic agents.[3][4][5] This document provides detailed experimental protocols for the synthesis of several key heterocyclic derivatives starting from this compound, supported by quantitative data and workflow diagrams to guide researchers in their synthetic endeavors.
Figure 1: High-level overview of synthetic pathways originating from this compound.
Section 1: Synthesis via Schiff Base Intermediates
A common and effective strategy for elaborating the this compound scaffold involves an initial condensation to form a Schiff base (imine). This intermediate can then undergo cyclization reactions with various reagents to yield a range of five, seven, and four-membered heterocyclic rings.[3][5]
Figure 2: Experimental workflow for the synthesis of various heterocycles via Schiff base intermediates.
Experimental Protocols
Protocol 1.1: Synthesis of Schiff Base 1 [3][5]
-
In a round-bottom flask, mix equal molar amounts of this compound (0.01 mol) and 3-amino acetophenone (0.01 mol) in 30 mL of ethanol.
-
Add 3 drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 3 hours.
-
After cooling, allow the solution to stand for 24 hours.
-
Collect the resulting precipitate by filtration and recrystallize from ethanol.
Protocol 1.2: Synthesis of Schiff Base 2 [3][5]
-
In a round-bottom flask, mix equal molar amounts of Schiff Base 1 (0.01 mol) and 4-hydroxy acetophenone (0.01 mol) in 30 mL of ethanol.
-
Add 3 drops of glacial acetic acid.
-
Reflux the mixture for 8 hours.
-
After cooling, collect the product by filtration and recrystallize from ethanol.
Protocol 1.3: Synthesis of Oxazepine Derivatives (General Procedure) [5]
-
Dissolve Schiff Base 2 (0.001 mol) in 25 mL of benzene.
-
Add an equimolar amount (0.001 mol) of the respective anhydride (B1165640) (e.g., phthalic anhydride, maleic anhydride, or succinic anhydride).
-
Reflux the mixture for 30 hours.
-
After cooling, collect the product and recrystallize from ethanol.
Protocol 1.4: Synthesis of β-Lactam Derivative [3]
-
Mix Schiff Base 2 (0.001 mol) with triethylamine (B128534) (0.0009 mol) in 30 mL of 1,4-dioxane.
-
Cool the mixture in an ice bath.
-
Add chloroacetyl chloride (0.0017 mol) dropwise with stirring.
-
Reflux the mixture for 40 hours.
-
After cooling, filter the precipitate and recrystallize from ethanol.
Protocol 1.5: Synthesis of Thiazolidine Derivative [5]
-
Mix Schiff Base 2 (0.001 mol) with thioglycolic acid (0.003 mol) in 30 mL of 1,4-dioxane.
-
Add anhydrous zinc chloride (0.4 g).
-
Stir the mixture at room temperature for 24 hours to allow precipitation to increase, then leave for an additional 72 hours.
-
Filter the product and recrystallize from ethanol.[5]
Protocol 1.6: Synthesis of Tetrazole Derivative [5]
-
Dissolve Schiff Base 2 (0.001 mol) in 20 mL of 1,4-dioxane.
-
Add a solution of sodium azide (0.001 mol) in 20 mL of 1,4-dioxane.
-
Reflux the mixture for 33 hours.
-
After cooling, filter the product and recrystallize from ethanol.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Heterocycles via Schiff Base 2
| Compound Class | Key Reagent | Solvent | Time (h) | Yield (%) | M.P. (°C) | Reference |
|---|---|---|---|---|---|---|
| Oxazepine (from Phthalic Anhydride) | Phthalic Anhydride | Benzene | 30 | 73 | 191-193 | [3] |
| Oxazepine (from Maleic Anhydride) | Maleic Anhydride | Benzene | 30 | 79 | 209-211 | [3] |
| β-Lactam | Chloroacetyl Chloride | 1,4-Dioxane | 40 | 69 | 178-180 | [3] |
| Thiazolidine | Thioglycolic Acid | 1,4-Dioxane | 72 | 81 | 213-215 | [3] |
| Tetrazole | Sodium Azide | 1,4-Dioxane | 33 | 67 | 169-171 |[3] |
Section 2: Synthesis of Formazan Derivatives
An alternative synthetic route involves the initial acylation of this compound, followed by substitution and condensation to build the formazan core. Formazans are known for their wide range of biological activities and applications as analytical reagents.[4]
Figure 3: Experimental workflow for the synthesis of formazan derivatives.
Experimental Protocols
Protocol 2.1: Synthesis of Compound (a): 2-chloro-N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide [4]
-
Mix equimolar amounts of this compound (0.0079 mol, 1 g) and chloroacetyl chloride (0.0079 mol, 0.6 mL) in 30 mL of dry benzene.
-
Stir the mixture at room temperature for 6 hours, monitoring the reaction by TLC.
-
Filter the resulting precipitate and recrystallize with absolute ethanol.
Protocol 2.2: Synthesis of Compound (b): 2-hydrazinyl-N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide [4]
-
Mix equimolar amounts of Compound (a) (0.004 mol) and hydrazine hydrate (0.004 mol, 0.29 mL).
-
Stir the mixture at room temperature for 8 hours, monitoring the reaction by TLC.
-
Filter the precipitate and recrystallize using CHCl₃.
Protocol 2.3: Synthesis of Schiff Base (c) [4]
-
Mix equimolar amounts of Compound (b) (0.005 mol, 1 g) and 3,4-dimethoxybenzaldehyde (0.005 mol, 0.83 g).
-
Reflux the mixture at 74-78 °C for 8 hours, monitoring the reaction by TLC.
-
Filter the precipitate and recrystallize using methanol.
Protocol 2.4: Synthesis of Formazan Derivatives (General Procedure) [4]
-
Prepare a diazonium salt solution by dissolving a substituted amine (e.g., 4-nitroaniline) in a mixture of concentrated HCl and water, cooling to 0-5 °C, and adding sodium nitrite (B80452) solution dropwise.
-
Dissolve the Schiff base (c) (0.003 mol) in a mixture of 10 mL dioxane and 20 mL ethanol.
-
Add the prepared diazonium salt solution dropwise to the Schiff base solution in an ice bath (0-5 °C) with stirring.
-
Continue stirring for 2-3.5 hours.
-
Collect the colored precipitate, weigh, and determine physical properties.
Data Presentation
Table 2: Summary of Yields and Melting Points for Formazan Synthesis Intermediates and Products
| Compound | Description | Yield (%) | M.P. (°C) | Reference |
|---|---|---|---|---|
| a | 2-chloro-N-(pyrimidin-2-yl)acetamide | 87 | 228-230 | [4] |
| b | 2-hydrazinyl-N-(pyrimidin-2-yl)acetamide | 78.1 | 193-195 | [4] |
| c | Schiff Base Intermediate | 90 | 208-212 | [4] |
| c1 | Formazan from 4-nitroaniline | 83 | 173-175 | [4] |
| c2 | Formazan from 2-aminopyrimidine | 78 | 198-200 | [4] |
| c3 | Formazan from 4-aminophenol | 88 | 183-185 | [4] |
| c4 | Formazan from 3-nitroaniline (B104315) | 81 | 164-166 |[4] |
Section 3: Applications and Significance
The heterocyclic compounds synthesized from this compound are scaffolds of significant pharmacological interest.[5]
-
Biological Activity: Derivatives such as β-lactams, thiazolidines, oxazepines, and tetrazoles have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][5] Formazan derivatives have also demonstrated potential as anticancer and antimicrobial agents.[4]
-
Drug Development: The parent pyrimidine is a crucial intermediate in the synthesis of numerous pharmaceuticals, particularly those targeting viral infections and various cancers.[1]
-
Agrochemicals: Beyond pharmaceuticals, this pyrimidine derivative also serves as a vital component in the production of agrochemicals, including herbicides and pesticides.[1]
The straightforward and versatile synthetic routes described in these protocols allow for the generation of diverse compound libraries, which are essential for structure-activity relationship (SAR) studies and the discovery of new lead compounds in drug development.
References
Application Notes and Protocols: 2-Amino-4-hydroxy-6-methylpyrimidine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine (B1678525) scaffold is a cornerstone in the design of kinase inhibitors, with numerous approved drugs and clinical candidates featuring this privileged heterocycle. Its ability to mimic the hydrogen bonding interactions of the adenine (B156593) ring of ATP within the kinase hinge region makes it an ideal framework for developing potent and selective inhibitors. 2-Amino-4-hydroxy-6-methylpyrimidine is a versatile and readily available starting material for the synthesis of a diverse array of pyrimidine-based kinase inhibitors. Its chemical structure allows for strategic modifications at key positions to optimize potency, selectivity, and pharmacokinetic properties.
These application notes provide a comprehensive overview of the synthetic utility of this compound in the construction of kinase inhibitors. Detailed protocols for key transformations and examples of kinase inhibitors derived from this scaffold are presented, along with their biological activities against various cancer-related kinases.
Synthetic Strategy Overview
The primary synthetic strategy for utilizing this compound in kinase inhibitor synthesis involves a two-step process. The first step is the activation of the pyrimidine ring by converting the hydroxyl group into a more reactive leaving group, typically a chlorine atom. This is most commonly achieved through chlorination using phosphoryl chloride (POCl₃). The resulting 2-amino-4-chloro-6-methylpyrimidine (B145687) is a key intermediate that can then undergo various coupling reactions to introduce diverse substituents at the 4-position, and in some cases, further modifications at the 2-amino group.
Common subsequent reactions include nucleophilic aromatic substitution (SNAr) with various amines and Suzuki-Miyaura cross-coupling reactions with boronic acids to introduce aryl or heteroaryl moieties. These reactions are fundamental in building the complex molecular architectures required for potent and selective kinase inhibition.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine (Intermediate 1)
This protocol describes the chlorination of this compound, a critical activation step for subsequent diversification.
Materials:
-
This compound
-
Phosphoryl chloride (POCl₃)
-
Triethylamine (B128534) or N,N-dimethylaniline (optional, as a base)
-
Inert solvent (e.g., toluene (B28343) or acetonitrile)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a fume hood, suspend this compound in an inert solvent.
-
Add a molar excess of phosphoryl chloride (POCl₃) to the suspension.
-
Slowly add triethylamine or N,N-dimethylaniline to the reaction mixture at room temperature.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, carefully quench the excess POCl₃ by pouring the mixture onto crushed ice.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-Amino-4-chloro-6-methylpyrimidine.
Protocol 2: Synthesis of N-substituted-4-amino-6-methylpyrimidin-2-amine Derivatives via SNAr
This protocol outlines the nucleophilic aromatic substitution of the chloro-intermediate with various amines.
Materials:
-
2-Amino-4-chloro-6-methylpyrimidine (Intermediate 1)
-
Substituted amine (e.g., aniline, piperazine (B1678402) derivative)
-
Base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA))
-
Solvent (e.g., isopropanol, n-butanol, N,N-dimethylformamide (DMF))
Procedure:
-
Dissolve 2-Amino-4-chloro-6-methylpyrimidine in the chosen solvent in a round-bottom flask under a nitrogen atmosphere.
-
Add the substituted amine (typically 1.1-1.5 equivalents).
-
Add the base (typically 1.2-2.0 equivalents) dropwise to the mixture.
-
Heat the reaction mixture (temperature will vary depending on the reactivity of the amine and solvent, typically ranging from 80°C to 140°C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.
Protocol 3: Synthesis of 4-Aryl-6-methylpyrimidin-2-amine Derivatives via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of the chloro-intermediate with aryl boronic acids.
Materials:
-
2-Amino-4-chloro-6-methylpyrimidine (Intermediate 1)
-
Aryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., dioxane/water, toluene/ethanol/water)
Procedure:
-
In a Schlenk flask, combine 2-Amino-4-chloro-6-methylpyrimidine, the aryl boronic acid (typically 1.2-1.5 equivalents), and the base (typically 2-3 equivalents).
-
Add the solvent system to the flask.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under an inert atmosphere.
-
Heat the reaction to reflux (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Application Examples and Data
The following table summarizes the biological activity of representative kinase inhibitors whose synthesis can be conceptualized as starting from this compound, proceeding through the 2-amino-4-chloro-6-methylpyrimidine intermediate.
| Kinase Target | Inhibitor Scaffold | IC₅₀ (nM) | Reference |
| Aurora A | 2,4-Diaminopyrimidine derivative | 52.2 | [1] |
| Aurora B | 2,4-Diaminopyrimidine derivative | 4.0 | [2] |
| PI3Kα | Pyrrolo[3,2-d]pyrimidine derivative | 52 | [3] |
| PI3Kβ | Pyrrolo[3,2-d]pyrimidine derivative | 166 | [3] |
| PI3Kδ | Pyrrolo[3,2-d]pyrimidine derivative | 116 | [3] |
| PI3Kγ | Pyrrolo[3,2-d]pyrimidine derivative | 262 | [3] |
| MARK4 | 4,6-Disubstituted pyrimidine derivative | 7520 | [4] |
Signaling Pathway Visualization
The kinases targeted by inhibitors derived from this compound are often implicated in critical cancer-related signaling pathways. Below are representations of the Aurora Kinase and PI3K/Akt/mTOR signaling pathways.
Conclusion
This compound serves as a valuable and cost-effective starting material for the synthesis of a wide range of kinase inhibitors. The straightforward activation to its 4-chloro derivative opens up a plethora of synthetic possibilities for diversification through well-established coupling methodologies. The protocols and data presented herein provide a solid foundation for researchers in medicinal chemistry and drug discovery to explore the potential of this versatile building block in developing novel therapeutics targeting various kinase-driven diseases.
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 4-Amino-6-chloro-2-(methylthio)pyrimidine (EVT-460879) | 1005-38-5 [evitachem.com]
Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine and its subsequent derivatization. The methodologies outlined are based on established chemical literature, offering robust procedures for obtaining these valuable heterocyclic compounds, which are significant scaffolds in medicinal chemistry and drug discovery.
Introduction
This compound is a key heterocyclic compound that serves as a versatile starting material for the synthesis of a wide array of derivatives with diverse biological activities. The pyrimidine (B1678525) core is a fundamental component of nucleobases and is prevalent in numerous pharmaceuticals. This document details the classical Pinner synthesis for the core molecule and subsequent protocols for its derivatization into various other heterocyclic systems.
Synthesis of the Core Moiety: this compound
The foundational synthesis of this compound is achieved through the cyclocondensation reaction of ethyl acetoacetate (B1235776) and a guanidine (B92328) salt, a classic example of the Pinner pyrimidine synthesis. This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which facilitates the condensation by deprotonating the active methylene (B1212753) group of the ethyl acetoacetate.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the well-established procedure for a similar pyrimidine synthesis.[1][2]
Materials:
-
Ethyl acetoacetate
-
Guanidine hydrochloride
-
Sodium metal
-
Absolute ethanol (B145695)
-
Glacial acetic acid
-
Standard laboratory glassware for reflux, filtration, and recrystallization
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, add 250 mL of absolute ethanol. Carefully add 23 g (1 gram atom) of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation. Allow all the sodium to react to form a clear solution of sodium ethoxide.
-
Reaction with Guanidine Hydrochloride: To a separate solution of sodium ethoxide, prepared from 23 g of sodium in 250 mL of absolute ethanol, add 97 g (1.02 moles) of guanidine hydrochloride. The sodium chloride will precipitate.
-
Condensation: Filter the sodium chloride and add the clear ethanolic solution of guanidine to a solution of 130.14 g (1 mole) of ethyl acetoacetate in ethanol.
-
Reflux: Heat the resulting mixture under reflux for 2 to 4 hours.
-
Isolation: After reflux, evaporate the ethanol to dryness. Dissolve the solid residue in approximately 325 mL of boiling water and acidify with glacial acetic acid until the pH is around 6-7.
-
Purification: Upon cooling, the this compound will precipitate as a solid. Collect the product by filtration, wash with cold water, and recrystallize from hot water or ethanol to obtain the pure compound.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 80-85% | Adapted from[1] |
| Melting Point | >300 °C |
Derivatization of this compound
The 2-amino group and the pyrimidine ring of this compound offer multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. The following sections detail protocols for common derivatization reactions.
Synthesis of Schiff Base Derivatives
Schiff bases are synthesized by the condensation of the primary amino group of the pyrimidine with an aldehyde or ketone.
This protocol is based on the reaction with 3,4-dimethoxybenzaldehyde (B141060).
Materials:
-
This compound
-
3,4-dimethoxybenzaldehyde
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve 1 g (0.005 mol) of this compound and 0.83 g (0.005 mol) of 3,4-dimethoxybenzaldehyde in methanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The Schiff base derivative will precipitate. Collect the solid by filtration and recrystallize from methanol to obtain the pure product.
Quantitative Data:
| Derivative | Reagents | Reaction Time | Yield | Melting Point (°C) |
| Schiff Base with 3,4-dimethoxybenzaldehyde | This compound, 3,4-dimethoxybenzaldehyde | 8 hours | 90% | 208-212 |
Synthesis of Formazan (B1609692) Derivatives
Formazan derivatives can be synthesized from the corresponding Schiff base via a diazonium salt coupling reaction.
Materials:
-
Schiff base of this compound
-
Aromatic amine (e.g., aniline)
-
Sodium nitrite (B80452)
-
Hydrochloric acid
-
Dioxane
-
Ethanol
Procedure:
-
Diazonium Salt Preparation: Dissolve the aromatic amine in a mixture of hydrochloric acid and water, and cool to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
-
Coupling Reaction: Dissolve the Schiff base derivative in a mixture of dioxane and ethanol. To this solution, add the freshly prepared diazonium salt solution dropwise at 0-5 °C.
-
Stir the reaction mixture for 2-3.5 hours at low temperature.
-
The formazan derivative will precipitate as a colored solid.
-
Collect the product by filtration, wash with cold water, and dry.
Quantitative Data:
| Starting Material | Aromatic Amine | Reaction Time | Yield |
| Schiff Base | Aniline | 2-3.5 hours | Varies |
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the synthesis protocols described above.
Caption: Synthesis of the core this compound.
Caption: Derivatization of this compound.
References
Application of 2-Amino-4-hydroxy-6-methylpyrimidine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-hydroxy-6-methylpyrimidine is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry.[1][2] Its inherent chemical reactivity and structural features allow for the synthesis of a diverse array of derivatives with a broad spectrum of pharmacological activities. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound as a scaffold for the development of novel therapeutic agents. The applications span across antibacterial, anticancer, antiviral, and anti-inflammatory research, making this pyrimidine (B1678525) derivative a molecule of significant interest in drug discovery.[1][3]
Synthetic Applications
This compound is a valuable starting material for the synthesis of various heterocyclic compounds through modifications at its amino and hydroxyl groups, as well as the pyrimidine ring itself. These reactions often involve condensation, cyclization, and substitution reactions to yield more complex molecules with enhanced biological activities.
A general synthetic workflow for the derivatization of this compound is outlined below.
Applications in Medicinal Chemistry
Derivatives of this compound have demonstrated significant potential in various therapeutic areas.
Antibacterial Activity
Several studies have reported the synthesis of this compound derivatives with promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism of action for some pyrimidine derivatives involves the inhibition of bacterial cell division, potentially by targeting proteins like FtsZ.[4]
Quantitative Antibacterial Activity Data
| Derivative Type | Bacteria Strain | MIC (µg/mL) | Reference |
| Thiophenyl pyrimidine | Staphylococcus aureus | 2 | [4] |
| Thiophenyl pyrimidine | Bacillus subtilis | 4 | [4] |
| Thiophenyl pyrimidine | Enterococcus faecalis | 4 | [4] |
| 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines | Staphylococcus aureus | 12.5-50 | [5] |
| 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines | Escherichia coli | 25-100 | [5] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
Synthesized pyrimidine derivatives
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum: Culture the test bacteria in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well containing 100 µL of the diluted compound.
-
Controls: Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.
Anticancer Activity
Derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines. The mechanisms of action are diverse and can include the inhibition of key enzymes involved in cell proliferation and survival, such as Dihydrofolate Reductase (DHFR) and various kinases, as well as induction of apoptosis.[6][7][8]
Quantitative Anticancer Activity Data
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Benzo[a]phenazine derivative | MCF-7 | 1.04-2.27 | [9] |
| Benzo[a]phenazine derivative | HL-60 | 1.04-2.27 | [9] |
| Formazan derivative | MCF-7 | Varies | [10] |
| Thieno[2,3-d]pyrimidine | CCRF-CEM | 0.04 (40 nM) | [11] |
| 4-aminopyrazolo[3,4-d]pyrimidine | UO-31 (Renal) | <10 | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add various concentrations of the synthesized pyrimidine derivatives to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and X-ray Crystal Structure of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-ethyl-thieno[2,3-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors and as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Amino-4-morpholino-6-methylpyrimidine | 7752-46-7 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. impactfactor.org [impactfactor.org]
- 11. Potent dual thymidylate synthase and dihydrofolate reductase inhibitors: classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Amino-4-hydroxy-6-methylpyrimidine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-amino-4-hydroxy-6-methylpyrimidine as a foundational scaffold for the synthesis of a diverse range of heterocyclic compounds. This versatile building block offers multiple reactive sites, enabling the construction of complex molecular architectures with significant potential in medicinal chemistry and materials science. The protocols outlined herein are based on established literature and provide detailed methodologies for key transformations.
Overview of Synthetic Applications
This compound is a privileged starting material in organic synthesis due to the presence of a reactive amino group, an enolic hydroxyl group, and an active methyl group. These functionalities allow for a variety of chemical modifications, making it a valuable precursor for the synthesis of:
-
Schiff Bases: The amino group readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases, which are important intermediates for the synthesis of more complex heterocyclic systems and often exhibit biological activity.
-
Fused Pyrimidine (B1678525) Systems: The bifunctional nature of the molecule allows for cyclization reactions to form fused heterocyclic systems, which are common cores in many biologically active compounds.
-
Derivatives with Pharmacological Potential: A wide array of derivatives synthesized from this pyrimidine core have been investigated for their potential as antibacterial, antifungal, and anticancer agents, including kinase inhibitors.[1]
-
Formazan (B1609692) Derivatives: The amino group can be derivatized to participate in the formation of formazans, a class of compounds known for their intense color and diverse biological activities.[1][2]
Key Synthetic Transformations and Protocols
This section details the experimental protocols for several key reactions utilizing this compound as the starting material.
Synthesis of Schiff Bases
The condensation of the amino group of this compound with carbonyl compounds is a straightforward and high-yielding reaction to produce Schiff bases. These intermediates can be further modified or used as the final products.
General Protocol for Schiff Base Synthesis: [3][4]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol (B145695) or methanol.
-
Addition of Carbonyl Compound: To this solution, add the desired aldehyde or ketone (1-1.2 equivalents).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction Conditions: Reflux the reaction mixture for 3-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold solvent, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure Schiff base.
Experimental Workflow for Schiff Base Synthesis
Caption: Workflow for the synthesis of Schiff bases.
Synthesis of Formazan Derivatives
Formazan derivatives can be synthesized from this compound through a multi-step process involving acylation, hydrazination, and subsequent reaction with a diazonium salt.[2]
Protocol for the Synthesis of a Formazan Precursor (Schiff Base): [2]
-
Acylation: React this compound (1 eq.) with chloroacetyl chloride (1 eq.) in dry benzene (B151609) at room temperature for 6 hours to yield 2-chloro-N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide.
-
Hydrazination: Treat the acylated product (1 eq.) with hydrazine (B178648) hydrate (B1144303) (1 eq.) at room temperature for 8 hours to obtain 2-hydrazinyl-N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide.
-
Schiff Base Formation: Condense the hydrazinyl derivative (1 eq.) with an appropriate benzaldehyde (B42025) (e.g., 3,4-dimethoxybenzaldehyde, 1 eq.) by refluxing at 74-78°C for 8 hours to form the corresponding Schiff base.
General Protocol for Formazan Synthesis from Schiff Base Precursor: [2][5][6][7]
-
Diazonium Salt Preparation: Prepare a diazonium salt solution by dissolving a substituted aniline (B41778) (1 eq.) in a mixture of concentrated hydrochloric acid and water, and then adding a chilled aqueous solution of sodium nitrite (B80452) (1 eq.) dropwise at 0-5°C.
-
Coupling Reaction: Dissolve the Schiff base precursor (1 eq.) in a mixture of dioxane and ethanol. To this solution, add the freshly prepared diazonium salt solution dropwise in an ice bath (0-5°C) with continuous stirring.
-
Reaction Completion and Isolation: Continue stirring for 2-3.5 hours. The resulting colored formazan derivative is then collected by filtration, washed, and purified.
Experimental Workflow for Formazan Synthesis
Caption: Workflow for the synthesis of formazan derivatives.
Synthesis of Fused Heterocyclic Systems
The pyrimidine ring can be annulated with other rings to generate fused heterocyclic systems. For example, reaction with anhydrides after conversion to a suitable Schiff base can lead to oxazepine derivatives.
Protocol for the Synthesis of Oxazepine Derivatives: [4]
-
Schiff Base Synthesis: Prepare a suitable Schiff base from this compound as described in protocol 2.1.
-
Cyclization: Dissolve the Schiff base (1 equivalent) in a solvent like benzene. Add an anhydride (B1165640) (e.g., phthalic anhydride, maleic anhydride, or succinic anhydride; 1 equivalent).
-
Reaction Conditions: Reflux the mixture for approximately 30 hours.
-
Isolation and Purification: After cooling, the product is isolated and recrystallized from a suitable solvent to yield the oxazepine derivative.
Quantitative Data Summary
The following tables summarize the reported yields and melting points for representative compounds synthesized from this compound.
Table 1: Physical Data for Schiff Base Derivatives
| Compound Name | Aldehyde/Ketone Used | Yield (%) | Melting Point (°C) | Reference |
| Schiff Base 1 | 3-Amino acetophenone | - | - | [3][4] |
| Schiff Base 2 | 4-Hydroxy acetophenone | - | - | [3][4] |
Table 2: Physical Data for Formazan Precursors and Derivatives
| Compound | Description | Yield (%) | Melting Point (°C) | Reference |
| a | 2-chloro-N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide | 87 | 228-230 | [2] |
| b | 2-hydrazinyl-N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide | 78.1 | 193-195 | [2] |
| c | Schiff base from b and 3,4-dimethoxy benzaldehyde | 90 | 208-212 | [2] |
Table 3: Spectroscopic Data for a Representative Schiff Base Derivative
| Derivative | Spectroscopic Data | Reference |
| Schiff Base from this compound and 3-amino acetophenone | FTIR (cm⁻¹): 1658 (C=N), 1496 (C=C aromatic). ¹H NMR (ppm): 1.8 (s, 3H, CH₃), 3.33 (s, 3H, CH₃ pyrimidine ring), 5.2 (s, 2H, NH₂), 5.3 (s, 1H, OH), 6.5-7.0 (m, 4H, Ar-H), 10.8 (s, 1H, pyrimidine ring). ¹³C NMR (ppm): 23, 26, 100, 112-129, 137, 148, 155. | [3] |
Application in Kinase Inhibitor Synthesis
Derivatives of 2-aminopyrimidine (B69317) are known to be effective kinase inhibitors. The pyrimidine scaffold can act as a hinge-binding motif in the ATP-binding pocket of many kinases.
Aurora Kinase Signaling Pathway
Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis. Their overexpression is linked to various cancers.
Caption: Role of Aurora kinases in cell cycle and inhibition.
Casein Kinase 2 (CK2) Signaling Pathway
CK2 is another serine/threonine kinase that is involved in cell growth, proliferation, and survival. Its dysregulation is also implicated in cancer.[8][9][10][11][12]
Caption: CK2 signaling pathways and points of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of formazan derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of formazan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review | MDPI [mdpi.com]
- 10. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Use of 2-Amino-4-hydroxy-6-methylpyrimidine as an Internal Standard in Chromatography
Audience: Researchers, scientists, and drug development professionals.
Topic: This document provides a detailed application note and protocol for the utilization of 2-Amino-4-hydroxy-6-methylpyrimidine as an internal standard in the gas chromatography-mass spectrometry (GC-MS) analysis of pesticide metabolites in biological matrices. The protocol is based on established methodologies for the determination of pirimicarb (B1678450) metabolites in human urine.
Introduction
The quantitative analysis of xenobiotics and their metabolites in complex biological matrices, such as urine, is a critical aspect of toxicology, environmental monitoring, and drug development. The use of an internal standard (IS) is essential for accurate and precise quantification in chromatographic methods. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response.
This compound is a suitable internal standard for the analysis of structurally related compounds, such as pyrimidine-based pesticide metabolites. Its chemical properties allow it to be extracted and derivatized alongside the target analytes, ensuring that it experiences similar analytical variations.
This application note details a gas chromatography-mass spectrometry (GC-MS) method for the determination of pirimicarb metabolites, specifically 2-dimethylamino-5,6-dimethyl-4-hydroxypyrimidine (DDHP), 2-methylamino-5,6-dimethyl-4-hydroxypyrimidine (MDHP), and 2-amino-5,6-dimethyl-4-hydroxypyrimidine (ADHP), in human urine using this compound as an internal standard. The methodology involves liquid-liquid extraction, derivatization with pentafluorobenzyl bromide (PFB-Br), and subsequent analysis by capillary GC-MS.[1]
Experimental Protocols
Materials and Reagents
-
Analytes:
-
2-dimethylamino-5,6-dimethyl-4-hydroxypyrimidine (DDHP)
-
2-methylamino-5,6-dimethyl-4-hydroxypyrimidine (MDHP)
-
2-amino-5,6-dimethyl-4-hydroxypyrimidine (ADHP)
-
-
Internal Standard:
-
This compound
-
-
Derivatizing Agent:
-
Pentafluorobenzyl bromide (PFB-Br)
-
-
Solvents and Other Reagents:
-
Diethyl ether (analytical grade)
-
Acetonitrile (B52724) (analytical grade)
-
Potassium carbonate
-
Sodium sulfate (B86663) (anhydrous)
-
Human urine (blank)
-
Deionized water
-
Standard and Sample Preparation
2.2.1. Preparation of Stock and Working Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each analyte and the internal standard in acetonitrile to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of mixed working standard solutions containing all analytes at various concentrations by diluting the stock solutions with acetonitrile. These will be used to spike blank urine for the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of this compound in acetonitrile at a concentration of 10 µg/mL.
2.2.2. Sample Preparation and Extraction
-
Pipette 2 mL of urine sample (or blank urine for calibration standards) into a 15 mL glass centrifuge tube.
-
Spike the calibration standards and quality control samples with the appropriate volumes of the mixed analyte working standard solutions.
-
Add 100 µL of the 10 µg/mL internal standard working solution (this compound) to all samples, calibration standards, and quality controls.
-
Vortex briefly to mix.
-
Add 1 g of potassium carbonate to each tube and vortex for 30 seconds.
-
Add 5 mL of a diethyl ether and acetonitrile mixture (9:1, v/v) to each tube.[1]
-
Cap the tubes and shake vigorously for 10 minutes on a mechanical shaker.
-
Centrifuge at 4000 rpm for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean centrifuge tube.
-
Repeat the extraction (steps 6-9) with another 5 mL of the diethyl ether/acetonitrile mixture.
-
Combine the organic extracts and dry them by passing through a small column containing anhydrous sodium sulfate.
-
Evaporate the combined extract to dryness under a gentle stream of nitrogen at 40°C.
2.2.3. Derivatization
-
To the dried residue, add 50 µL of a 1% (v/v) solution of pentafluorobenzyl bromide in acetonitrile.[1]
-
Add 10 mg of potassium carbonate to the tube.
-
Cap the tube tightly and heat at 60°C for 1 hour in a heating block.
-
After cooling to room temperature, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of PFB-derivatized compounds. These may require optimization for your specific instrumentation.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 80°C, hold for 1 min, ramp to 200°C at 20°C/min, then ramp to 300°C at 10°C/min, hold for 5 min. |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 1: Suggested GC-MS Parameters.
Quantitative Data
The following table summarizes the expected quantitative data for this analysis. Please note that specific retention times and mass-to-charge ratios will need to be determined empirically on your instrument.
| Compound | Expected Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound-PFB | ~ 10.5 | To be determined | To be determined |
| DDHP-PFB | ~ 12.2 | To be determined | To be determined |
| MDHP-PFB | ~ 11.8 | To be determined | To be determined |
| ADHP-PFB | ~ 11.5 | To be determined | To be determined |
Table 2: Expected Chromatographic and Mass Spectrometric Data.
Method Validation Parameters
The method should be validated according to standard guidelines, assessing the following parameters:
| Parameter | Typical Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | DDHP: ~0.5 µg/L; MDHP: ~1 µg/L; ADHP: ~4 µg/L[1] |
| Limit of Quantification (LOQ) | To be determined (typically 3 x LOD) |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Table 3: Method Validation Performance Characteristics.
Diagrams
Experimental Workflow
Caption: Workflow for the analysis of pirimicarb metabolites.
Logic of Internal Standard Use
Caption: Role of the internal standard in quantitative analysis.
References
Synthesis and Application of Schiff Base Derivatives from 2-Amino-4-hydroxy-6-methylpyrimidine: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive overview of the synthesis, characterization, and application of Schiff base derivatives synthesized from 2-Amino-4-hydroxy-6-methylpyrimidine. Detailed experimental protocols for the synthesis and evaluation of their biological activities, including antimicrobial and antioxidant properties, are presented. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, key reaction workflows and proposed signaling pathways are visualized using diagrams to facilitate a deeper understanding of the synthesis and potential mechanisms of action of these compounds.
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide range of applications in medicinal and pharmaceutical chemistry.[1][2] Derivatives of pyrimidine (B1678525), a fundamental component of nucleic acids, are of particular interest due to their inherent biological activities. The synthesis of Schiff bases from this compound combines the structural features of both moieties, leading to novel compounds with potentially enhanced pharmacological properties, including antimicrobial, antioxidant, and anticancer activities.[3][4][5][6] This guide offers detailed protocols and data to support the research and development of these promising derivatives.
Synthesis of Schiff Base Derivatives
The general method for synthesizing Schiff base derivatives from this compound involves the condensation reaction with various aromatic aldehydes or ketones. The reaction is typically catalyzed by an acid and carried out under reflux.[7][8][9]
General Synthesis Workflow
Caption: General workflow for the synthesis of Schiff base derivatives.
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Derivative
This protocol describes a general procedure for the synthesis of a Schiff base from this compound and a substituted benzaldehyde (B42025).
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 3,4-dimethoxybenzaldehyde)[10]
-
Absolute Ethanol or Methanol[10]
-
Glacial Acetic Acid[7]
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and the selected aromatic aldehyde in absolute ethanol (e.g., 0.01 mol of each in 30 mL of ethanol).[7][10]
-
Add a few drops (2-3) of glacial acetic acid to the mixture to catalyze the reaction.[7]
-
Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring. The reaction time can vary from 3 to 8 hours, and the progress can be monitored using Thin Layer Chromatography (TLC).[7][10]
-
After the reaction is complete, allow the mixture to cool to room temperature. For some derivatives, the product may precipitate upon cooling.[7]
-
If no precipitate forms, the solution can be left to stand for 24 hours or the solvent can be partially evaporated to induce crystallization.[7]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.[8]
-
Purify the Schiff base derivative by recrystallization from a suitable solvent, such as ethanol or methanol (B129727).[7][10]
-
Dry the purified product in a desiccator and determine the yield and melting point.
-
Characterize the structure of the synthesized compound using spectroscopic methods such as FTIR, ¹H-NMR, and ¹³C-NMR.[10]
Applications and Biological Activity Protocols
Schiff base derivatives of this compound have shown promising biological activities, particularly as antimicrobial and antioxidant agents.
Antimicrobial Activity
The antimicrobial efficacy of these compounds is often evaluated using the agar (B569324) well diffusion method.[9][10]
Materials:
-
Standardized bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Synthesized Schiff base derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic, e.g., Neomycin)[9]
-
Negative control (solvent used for dissolving the compounds, e.g., DMSO)[9]
-
Sterile cork borer or micropipette tips to create wells
-
Sterile swabs
-
Incubator
Procedure:
-
Prepare sterile nutrient agar plates.
-
Inoculate the agar plates uniformly with the test bacterial culture using a sterile swab.[10]
-
Using a sterile cork borer, create wells of approximately 6 mm in diameter in the agar.[11]
-
Carefully add a specific volume (e.g., 100 µL) of the Schiff base solution (at a known concentration) into the wells.[9]
-
Add the positive and negative controls to separate wells on the same plate.
-
Allow the plates to stand for a short period to allow for diffusion of the compounds into the agar.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[10]
-
Compare the zone of inhibition of the test compounds with that of the positive and negative controls.
Antioxidant Activity
The antioxidant potential is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[7][12][13]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (typically 0.1 mM)[12]
-
Synthesized Schiff base derivatives dissolved in methanol at various concentrations.
-
Standard antioxidant (e.g., Ascorbic acid or Trolox) for comparison.[7]
-
Methanol (or the solvent used for sample preparation) as a blank.
-
96-well microplate or spectrophotometer cuvettes.
-
Microplate reader or UV-Vis spectrophotometer.
Procedure:
-
Prepare a series of dilutions of the Schiff base derivatives and the standard antioxidant in methanol.
-
In a 96-well plate, add a specific volume of the test sample or standard solution to each well (e.g., 20 µL).[7]
-
Add the DPPH solution to each well (e.g., 180 µL).[7]
-
For the control (blank), add the solvent instead of the test sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.[7][12]
-
Measure the absorbance at approximately 517 nm.[12]
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.[14]
Quantitative Data Summary
The following tables summarize the quantitative data for some Schiff base derivatives of this compound and related compounds.
Table 1: Physicochemical and Yield Data of Synthesized Schiff Bases
| Compound Code | Aldehyde/Ketone Reactant | Yield (%) | Melting Point (°C) | Color | Reference |
| SB-1 | 3-Amino acetophenone | - | - | - | [7] |
| SB-2 | 4-Hydroxy acetophenone | - | - | - | [7] |
| SC-c | 3,4-Dimethoxy benzaldehyde | 90 | 208-212 | Yellow | [10] |
Table 2: Antimicrobial Activity (Zone of Inhibition in mm)
| Compound Code | Staphylococcus aureus | Escherichia coli | Bacillus subtilis | Pseudomonas aeruginosa | Reference |
| Schiff Base Ligand | 12 | 10 | 14 | 11 | [15] |
| Co(II) Complex | 16 | 14 | 18 | 15 | [15] |
| Ni(II) Complex | 15 | 13 | 17 | 14 | [15] |
| Cu(II) Complex | 18 | 16 | 20 | 17 | [15] |
Table 3: Antioxidant Activity (DPPH Scavenging IC₅₀ Values)
| Compound | IC₅₀ (µg/mL) | Reference |
| Schiff Base Ligand (SV) | - | [4] |
| CoSV Complex | 4.52 ± 0.98 | [4] |
| CuSV Complex | 3.24 ± 1.37 | [4] |
| NiSV Complex | 6.44 ± 0.44 | [4] |
| Ascorbic Acid (Standard) | 1.22 ± 0.84 | [4] |
| Gallic Acid (Standard) | 2.02 ± 0.42 | [4] |
Note: Data presented in the tables are from various sources and may have been obtained under different experimental conditions.
Proposed Mechanisms of Action & Signaling Pathways
Antimicrobial Mechanism
While the exact mechanisms for all derivatives are not fully elucidated, a plausible mechanism for pyrimidine-based Schiff bases involves the inhibition of essential bacterial processes. Molecular docking studies on similar compounds suggest that they may inhibit protein biosynthesis by binding to sites on bacterial ribosomes.[16] The azomethine group is often crucial for this biological activity.
Caption: Proposed antimicrobial mechanism of action.
Anticancer Signaling Pathways
Pyrimidine derivatives have been shown to interfere with signaling pathways crucial for cancer cell proliferation and survival. The FAK/PI3K/Akt and PI3K-Akt-mTORC1 pathways are significant targets.[3][17] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.
Caption: Inhibition of the FAK/PI3K/Akt pathway by pyrimidine derivatives.
Conclusion
The synthesis of Schiff base derivatives from this compound offers a promising avenue for the development of new therapeutic agents. The straightforward synthesis, coupled with the potential for significant antimicrobial and antioxidant activities, makes these compounds attractive for further investigation. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis, characterization, and biological evaluation of this important class of molecules. Future work should focus on expanding the library of these derivatives and conducting more in-depth mechanistic studies to fully elucidate their therapeutic potential.
References
- 1. Physico-Chemical Study of Mn(II), Co(II), Cu(II), Cr(III), and Pd(II) Complexes with Schiff-Base and Aminopyrimidyl Derivatives and Anti-Cancer, Antioxidant, Antimicrobial Applications | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ijrpr.com [ijrpr.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistnotes.com [chemistnotes.com]
- 10. hereditybio.in [hereditybio.in]
- 11. researchgate.net [researchgate.net]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. jrasb.com [jrasb.com]
Application Notes and Protocols for the Synthesis of Potent A₁ Adenosine Receptor Ligands from 2-Aminopyrimidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The A₁ adenosine (B11128) receptor (A₁AR) is a G protein-coupled receptor that plays a crucial role in regulating a wide range of physiological processes, particularly in the cardiovascular and central nervous systems. As such, it has emerged as a significant therapeutic target for various pathological conditions. The development of potent and selective A₁AR ligands is a key objective in medicinal chemistry. Pyrimidine derivatives have shown considerable promise as scaffolds for such ligands.
This document provides detailed application notes and protocols for the synthesis of potent A₁AR antagonists based on a 2-aminopyrimidine (B69317) core. The primary synthesis route detailed is a highly efficient three-component reaction for generating a library of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles. While the specific starting material "2-Amino-4-hydroxy-6-methylpyrimidine" is not directly utilized in this optimized synthesis, the methodologies presented are central to creating potent A₁AR ligands from readily available precursors.
Data Presentation
The following tables summarize the binding affinities of representative 2-amino-4,6-diarylpyrimidine-5-carbonitrile derivatives for the human A₁ adenosine receptor (hA₁AR) and their selectivity over other adenosine receptor subtypes (hA₂AAR, hA₂BAR, and hA₃AR).
Table 1: Binding Affinity (Kᵢ) of Representative 2-Amino-4,6-diarylpyrimidine-5-carbonitriles for Human Adenosine Receptors. [1]
| Compound | R⁴ | R⁶ | hA₁AR Kᵢ (nM) | hA₂AAR Kᵢ (nM) | hA₂BAR Kᵢ (nM) | hA₃AR Kᵢ (nM) |
| 19l | Phenyl | 4-Methoxyphenyl | 28.1 | >10000 | >10000 | >10000 |
| 19v | 4-Fluorophenyl | 4-Methoxyphenyl | 14.7 | >10000 | >10000 | >10000 |
| 19z | 4-Chlorophenyl | 4-Methoxyphenyl | 45.3 | >10000 | >10000 | >10000 |
| 19af | 3-Methoxyphenyl | 4-Methoxyphenyl | 48.2 | >10000 | >10000 | >10000 |
| 19aj | Thiophen-2-yl | 4-Methoxyphenyl | 22.8 | >10000 | >10000 | >10000 |
| 19ao | Pyridin-4-yl | 4-Methoxyphenyl | 19.3 | >10000 | >10000 | >10000 |
| 19az | Phenyl | 3,4-Dimethoxyphenyl | 49.8 | >10000 | >10000 | >10000 |
| 19bd | 4-Fluorophenyl | 3,4-Dimethoxyphenyl | 33.7 | >10000 | >10000 | >10000 |
Data extracted from "Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists".[1]
Experimental Protocols
Protocol 1: General Three-Component Synthesis of 2-Amino-4,6-diarylpyrimidin-5-carbonitriles[1][2]
This protocol describes a one-pot synthesis of the 2-aminopyrimidine library.
Materials:
-
α-cyanoketone (e.g., 2-cyano-1-(4-methoxyphenyl)ethan-1-one) (1 mmol)
-
Aldehyde (e.g., benzaldehyde) (1 mmol)
-
Guanidine (B92328) salt (e.g., guanidine carbonate) (1.2 mmol)
-
Sodium Carbonate (Na₂CO₃) (3 mmol)
-
Tetrahydrofuran (THF) (3 mL)
-
Isopropanol (B130326) or ethanol (B145695) for crystallization
Procedure:
-
In a sealed vial, combine the α-cyanoketone (1 mmol), aldehyde (1 mmol), guanidine salt (1.2 mmol), and sodium carbonate (3 mmol).
-
Add 3 mL of THF to the mixture.
-
Stir the reaction mixture with orbital shaking at 80 °C for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by either column chromatography on silica (B1680970) gel or by crystallization from isopropanol or ethanol.
Protocol 2: Radioligand Binding Assay for A₁AR Affinity
This protocol is for determining the binding affinity (Kᵢ) of the synthesized compounds at the human A₁ adenosine receptor.
Materials:
-
Membrane preparations from CHO cells stably expressing the human A₁AR.
-
[³H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine) as the radioligand.
-
Synthesized test compounds.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known A₁AR antagonist (e.g., unlabeled DPCPX or XAC).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of membrane preparation.
-
50 µL of [³H]DPCPX at a concentration near its Kₔ.
-
50 µL of either assay buffer (for total binding), the test compound dilution, or the non-specific binding control.
-
-
Incubate the plate at 25 °C for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials and add 4-5 mL of scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ values for each compound and calculate the Kᵢ values using the Cheng-Prusoff equation.
Protocol 3: cAMP Functional Assay[1]
This protocol determines the functional antagonism of the synthesized compounds at the A₁AR.
Materials:
-
CHO cells expressing the human A₁AR.
-
NECA (5′-(N-Ethylcarboxamido)adenosine) as the A₁AR agonist.
-
Synthesized test compounds.
-
cAMP assay kit.
Procedure:
-
Plate the CHO-hA₁AR cells in a suitable format and grow to confluence.
-
Pre-treat the cells with various concentrations of the test compound for a specified time.
-
Stimulate the cells with a fixed concentration of NECA (e.g., 100 nM) in the presence of forskolin (to stimulate cAMP production) and the test compound.
-
Incubate for a designated period.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit.
-
Analyze the data to determine the ability of the test compounds to reverse the NECA-induced inhibition of forskolin-stimulated cAMP accumulation.
Visualizations
Caption: Three-component synthesis workflow.
Caption: A₁AR antagonist signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to facilitate the optimization of this important chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most frequently cited methods involve the condensation of a guanidine (B92328) salt (such as guanidine hydrochloride, carbonate, or nitrate) with a β-dicarbonyl compound or its equivalent. Key starting materials include ethyl acetoacetate, diketene (B1670635), and acetylacetone.
Q2: What is the most significant factor influencing the yield of the reaction between diketene and guanidine?
A2: The pH of the reaction medium is a critical parameter. Synthesis conducted in a strongly acidic medium, such as concentrated sulfuric acid, has been reported to provide substantially higher yields compared to reactions carried out under alkaline conditions.[1]
Q3: What are the expected yields for this synthesis?
A3: Yields are highly dependent on the chosen reaction pathway and conditions. Reactions of diketene with guanidine salts in alkaline solutions have reported yields ranging from 4% to 28%.[1] The use of a strongly acidic medium is known to significantly improve upon these yields.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase should be determined experimentally to resolve the starting materials from the product. Staining with an appropriate agent or visualization under UV light can be used for detection.
Q5: What analytical techniques are used to confirm the identity and purity of the final product?
A5: The structure and purity of this compound can be confirmed using several analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Purity can also be assessed by High-Performance Liquid Chromatography (HPLC) and melting point determination.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incorrect pH Conditions (Alkaline Method) | The reaction of diketene and guanidine is inefficient under basic conditions. For significantly improved yields, switch to a strongly acidic medium as described in the optimized protocol.[1] |
| Inactive Reagents | Ensure the guanidine salt is dry and the diketene is of high purity and has been properly stored to prevent polymerization or hydrolysis. |
| Insufficient Reaction Time or Temperature | Monitor the reaction by TLC to ensure it has gone to completion. If the reaction is sluggish, a moderate increase in temperature or extended reaction time may be necessary. |
| Poor Solubility of Reagents | Ensure the guanidine salt is adequately dissolved or suspended in the reaction medium before the addition of other reagents. |
Issue 2: Presence of Significant Impurities or Side Products
| Possible Cause | Suggested Solution |
| Formation of Dihydropyrimidinone Side Product | When using substituted guanidines, a common side reaction is the formation of a 1,6-dihydro-1,4-dimethyl-2-amino-pyrimidine-6-one instead of the desired hydroxypyrimidine.[1] Confirm the structure of your product using spectroscopic methods. Optimization of reaction temperature and reagent stoichiometry may minimize this. |
| Polymerization of Diketene | Add diketene slowly to the reaction mixture, especially at elevated temperatures, to minimize self-polymerization. |
| Unreacted Starting Materials | If TLC indicates the presence of starting materials, the reaction may not have reached completion. See "Issue 1" for solutions. Purification via recrystallization may be required to remove them. |
| Hydrolysis of Diketene | Ensure anhydrous conditions, particularly when not using a strong acid that would consume water, as moisture can lead to the hydrolysis of diketene to acetoacetic acid, which may follow other reaction pathways. |
Issue 3: Difficulty in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Product is Highly Soluble in the Reaction Solvent | After neutralization, if the product remains in solution, try cooling the mixture to induce precipitation. If that fails, the solvent may need to be removed under reduced pressure. |
| Oily Product Instead of Solid | The product may be impure. Attempt to purify by trituration with a non-polar solvent to induce solidification or perform column chromatography. |
| Product Contaminated with Salts | After neutralization of an acidic reaction mixture, inorganic salts will be present. Ensure the product is thoroughly washed with cold water after filtration to remove these salts. |
| Ineffective Recrystallization | Experiment with different solvent systems for recrystallization. Common solvents for pyrimidines include ethanol, water, or mixtures thereof. The product is soluble in DMSO, which can be considered for NMR but is difficult to remove. |
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields
| Method | Reagents | Solvent/Medium | Reported Yield | Reference |
| Alkaline | Diketene, Guanidine Nitrate | Aqueous Potassium Hydroxide (B78521) | 4% | [1] |
| Alkaline | Diketene, Guanidine Carbonate | Alkaline Solution | 14% | [1] |
| Alkaline | Diketene, Guanidine Hydrochloride | Alkaline Solution | 28% | [1] |
| Optimized | Diketene, Guanidine Salt (e.g., Sulfate) | Strongly Acidic (e.g., >50% H₂SO₄) | >28% (Substantially Higher) | [1] |
Experimental Protocols
Protocol 1: Optimized Synthesis in Acidic Medium (Recommended)
This protocol is based on the optimized conditions reported to give substantially higher yields.[1]
-
Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, and cooled in an ice-water bath, add concentrated sulfuric acid (e.g., 98%).
-
Reagent Addition: Slowly add guanidine sulfate (B86663) to the cooled sulfuric acid with stirring until it dissolves or is fully suspended.
-
Reaction: While maintaining the low temperature (below 20°C), add diketene dropwise from the dropping funnel to the stirred mixture over a period of 1-2 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the acidic mixture onto crushed ice.
-
Neutralization: Slowly neutralize the cold aqueous solution by adding a base, such as a concentrated sodium hydroxide or ammonium (B1175870) hydroxide solution, until the pH is approximately 7-8. The product will precipitate out of the solution.
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Isolation: Collect the precipitate by filtration and wash it thoroughly with cold water to remove any inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water. Dry the purified product under vacuum.
Protocol 2: Synthesis in Alkaline Medium
This method is presented for informational purposes and is known to produce lower yields.[1]
-
Preparation: Dissolve guanidine hydrochloride in an aqueous alkaline solution (e.g., aqueous potassium hydroxide).
-
Reaction: Add diketene to the solution at ambient temperature and stir.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Acidify the reaction mixture with an acid (e.g., acetic acid) to precipitate the product.
-
Isolation: Filter the solid product, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent if necessary.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
References
Technical Support Center: 2-Amino-4-hydroxy-6-methylpyrimidine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which is commonly synthesized via the condensation of a guanidine (B92328) salt with ethyl acetoacetate (B1235776) or diketene (B1670635).
Issue 1: Low Product Yield
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions: The reaction yield is highly sensitive to the pH of the reaction medium.
-
Alkaline Conditions: While the condensation of an acetoacetic ester with guanidine is often carried out under basic conditions, yields can be low. For instance, reacting diketene with guanidine carbonate in an alkaline solution at room temperature has been reported to yield only 14% of this compound. Using guanidine hydrochloride under similar conditions increased the yield to 28%[1].
-
Acidic Conditions: Significantly higher yields have been achieved in strongly acidic media. A process involving the reaction of diketene with a guanidine salt in concentrated sulfuric acid or oleum (B3057394) has been shown to produce substantially higher yields[1].
-
Catalyst Choice: The choice of catalyst can influence the reaction outcome. While not specific to this exact synthesis, related pyrimidine (B1678525) syntheses highlight the importance of catalyst optimization to avoid side reactions[2].
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Reaction Time and Temperature: Consider increasing the reaction time or temperature to drive the reaction forward. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating[2][3][4][5].
-
Efficient Mixing: Ensure that the reaction mixture is being stirred efficiently to ensure proper mixing of the reactants[2].
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Reactant Purity: Ensure the purity of your starting materials, particularly the guanidine salt and the β-dicarbonyl compound[2].
-
Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of one reactant, such as urea (B33335) in the Biginelli reaction, is sometimes used to drive the reaction to completion[2].
-
Issue 2: Formation of Impurities and Byproducts
Possible Causes & Solutions:
-
Self-Condensation of Reactants: Under certain conditions, reactants like aldehydes (in related pyrimidine syntheses) can undergo self-condensation[2]. While not directly involving an aldehyde, analogous self-condensation of the β-ketoester is a possibility.
-
Controlled Addition: Try adding the more reactive species slowly to the reaction mixture to maintain a low concentration and minimize self-condensation.
-
-
Formation of Isomeric Byproducts: The reaction of diketene with substituted guanidines can sometimes lead to the formation of N-alkylated pyrimidones instead of the desired hydroxypyrimidine[1].
-
Reaction Medium: As mentioned, using a strongly acidic medium can favor the formation of the desired 4-hydroxypyrimidine[1].
-
Issue 3: Difficulty in Product Purification
Possible Causes & Solutions:
-
Inadequate Crystallization: The crude product may be difficult to crystallize, leading to low recovery of the pure compound.
-
Solvent Selection: Experiment with different solvent systems for recrystallization. Ethanol is a commonly mentioned solvent for the recrystallization of pyrimidine derivatives[3][4][5]. Trying solvent mixtures can also be effective.
-
Cooling Rate: Control the cooling rate during recrystallization. Slow cooling often leads to the formation of larger, purer crystals.
-
-
Co-precipitation of Impurities: Impurities may co-precipitate with the desired product.
-
Washing: Thoroughly wash the filtered product with a suitable cold solvent to remove soluble impurities.
-
Multiple Recrystallizations: If the product is still impure after one recrystallization, a second recrystallization may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the condensation of a β-dicarbonyl compound, typically ethyl acetoacetate or diketene, with a guanidine salt[1][6][7]. This reaction is a variation of the classical pyrimidine synthesis.
Q2: What kind of yields can I expect from this synthesis?
A2: The yields can vary dramatically based on the chosen reactants and reaction conditions. Literature reports yields as low as 4-14% under certain alkaline conditions when using diketene, while the use of strongly acidic media can lead to substantially higher yields, with some processes claiming yields of around 80% for related compounds[1].
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product over time[3][4][5].
Q4: What are the key parameters to control for improving the yield?
A4: The key parameters to optimize are:
-
Reaction Medium (pH): Switching from alkaline to strongly acidic conditions has been shown to significantly improve yields[1].
-
Reaction Temperature and Time: Careful optimization is needed to ensure the reaction goes to completion without degrading the product[2].
-
Purity of Reactants: Using high-purity starting materials minimizes side reactions[2].
-
Stoichiometry: Precise control over the molar ratios of the reactants is crucial[2].
Q5: What is the typical appearance and melting point of this compound?
A5: It is typically a white to almost white powder or crystal[8]. The melting point of a purified sample is reported to be in the range of 131-135°C[1]. Another source indicates a melting point of 228–230°C for a related derivative, suggesting that the exact melting point can be sensitive to purity and the specific derivative[3].
Data Presentation
Table 1: Reported Yields of this compound and Derivatives under Various Conditions
| Reactants | Conditions | Yield (%) | Reference |
| Diketene and Guanidine Carbonate | Alkaline solution, ambient temperature | 14% | [1] |
| Diketene and Guanidine Hydrochloride | Alkaline solution, ambient temperature | 28% | [1] |
| Diketene and Guanidine Nitrate | Aqueous potassium hydroxide | 4% | [1] |
| Diketene and a Guanidine Salt | Strongly acidic media (e.g., H₂SO₄) | Substantially higher yields reported | [1] |
| 2-diethylamino-guanidine and Diketene | Strongly acidic media (continuous process) | ~80% | [1] |
Experimental Protocols
Protocol 1: Synthesis in Strongly Acidic Media (Conceptual, based on[1])
This protocol is a conceptual representation based on the description in the cited patent for achieving higher yields.
Materials:
-
Diketene
-
Guanidine salt (e.g., guanidine sulfate)
-
Concentrated Sulfuric Acid (at least 50% w/w) or Oleum
Procedure:
-
In a reaction vessel equipped for cooling and stirring, carefully prepare the strongly acidic medium (e.g., concentrated sulfuric acid).
-
Maintain the temperature of the acidic medium below 20°C.
-
Separately, and in a controlled manner, add the diketene and the guanidine salt to the acidic medium. The patent describes a continuous process where reactants are fed into a reactor at specific rates[1]. For a batch process, slow, simultaneous addition might be considered, or the addition of one reactant to a mixture of the other and the acid.
-
Allow the reaction to proceed at a controlled temperature. The reaction is reported to be fast enough for a continuous process[1].
-
After the reaction is complete (as determined by a suitable monitoring technique like TLC), the product needs to be isolated. This may involve carefully neutralizing the acidic mixture and then separating the precipitated product.
-
The crude product can then be purified, for example, by recrystallization from a suitable solvent like ethanol[1].
Visualizations
Caption: High-Yield Synthesis Workflow.
Caption: Troubleshooting Low Yields.
References
- 1. US3997537A - Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. bu.edu.eg [bu.edu.eg]
- 8. This compound | 3977-29-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine Derivatives
Welcome to the technical support center for the synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Target Product | - Incomplete reaction. - Suboptimal reaction temperature. - Inappropriate solvent or catalyst. - Degradation of starting materials or product. | - Monitor the reaction using Thin Layer Chromatography (TLC) to ensure completion.[1] - Optimize the reaction temperature; some reactions may require reflux while others proceed at room temperature.[1] - Screen different solvents (e.g., ethanol (B145695), benzene, dioxane) and catalysts (e.g., glacial acetic acid, zinc chloride).[2] - Ensure the purity of starting materials and use of anhydrous solvents where necessary. |
| Formation of Impurities or Side Products | - Presence of moisture or air in the reaction. - Undesired side reactions due to reactive functional groups. - Incorrect stoichiometry of reactants. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Protect reactive functional groups if necessary. - Carefully control the molar ratios of the reactants. |
| Difficulty in Product Purification | - Product is highly soluble in the recrystallization solvent. - Impurities co-crystallize with the product. - Oily product formation instead of a solid precipitate. | - Try different solvents or a mixture of solvents for recrystallization. Ethanol is commonly used.[2] - Consider column chromatography for purification if recrystallization is ineffective. - For oily products, try triturating with a non-polar solvent to induce solidification. |
| Inconsistent Reaction Outcomes | - Variability in the quality of reagents or solvents. - Fluctuations in reaction conditions (temperature, stirring speed). | - Use reagents and solvents from a reliable source and check their purity. - Maintain strict control over all reaction parameters. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and effective starting point for the synthesis of this compound is the condensation reaction between an acetoacetic ester and a guanidine (B92328) derivative under basic conditions.[3] Alternatively, reacting diketene (B1670635) with guanidine in a strongly acidic medium has been shown to produce higher yields.[3]
Q2: How can I improve the yield of this compound?
Historically, the reaction of diketene with guanidine carbonate in an alkaline solution gave low yields (around 14%).[3] Switching to guanidine hydrochloride increased the yield to 28%.[3] A significant improvement in yield can be achieved by carrying out the reaction in a strongly acidic medium, such as concentrated sulfuric acid.[3]
Q3: What are the key reaction conditions to control during the synthesis of Schiff base derivatives from this compound?
For the synthesis of Schiff base derivatives, it is crucial to control the molar ratio of the reactants (typically equimolar), the choice of solvent (ethanol is common), the catalytic amount of acid (e.g., glacial acetic acid), and the reflux time (which can range from 3 to 8 hours).[4][2]
Q4: How can I confirm the structure of my synthesized derivatives?
The structure of the synthesized compounds can be confirmed using various spectroscopic techniques, including:
-
Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups.[1][4]
-
Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) to determine the chemical structure and connectivity of atoms.[1][4]
-
Mass Spectrometry (MS) to determine the molecular weight.[5]
Q5: What are some common methods for the purification of this compound derivatives?
Recrystallization is a widely used method for the purification of these derivatives, with ethanol being a common solvent.[4][2] For derivatives that are difficult to purify by recrystallization, cation-exchange chromatography can be an effective alternative.[6]
Quantitative Data Summary
The following tables summarize quantitative data from various synthesis procedures for this compound derivatives.
Table 1: Reaction Conditions and Yields for Schiff Base Formation
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| This compound | 3-Amino acetophenone (B1666503) | Ethanol | Glacial Acetic Acid | 3 | - | [2] |
| Compound 1 (Schiff Base) | 4-Hydroxy acetophenone | Ethanol | Glacial Acetic Acid | 8 | - | [2] |
| 2-Amino-4,6-dihydroxypyrimidine | Chloroacetyl chloride | Dry Benzene | - | 6 | 87 | [1] |
| Compound from previous step | Hydrazine hydrate | - | - | 8 | 78.1 | [1] |
| Compound from previous step | 3,4-Dimethoxy benzaldehyde | - | - | 8 | 90 | [1] |
Table 2: Synthesis of Fused Heterocyclic Derivatives
| Starting Material | Reagent | Solvent | Catalyst/Conditions | Time (h) | Reference |
| Schiff Base 2 | Phthalic anhydride | Benzene | Reflux | 30 | |
| Schiff Base 2 | Chloroacetyl chloride | 1,4-Dioxane | Triethylamine (B128534), 10°C | 15 | |
| Schiff Base 2 | Glycine/Alanine | Tetrahydrofuran | Reflux | 27 | |
| Schiff Base 2 | Thioglycolic acid | 1,4-Dioxane | Anhydrous Zinc Chloride | 24 | |
| Schiff Base 2 | Sodium azide | 1,4-Dioxane | Reflux | 33 |
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Derivative (1) [4][2]
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Mix equal molar amounts of this compound and 3-amino acetophenone (0.01 mole each) in 30 mL of ethanol.
-
Add 3 drops of glacial acetic acid to the mixture.
-
Reflux the solution for 3 hours.
-
After cooling, leave the solution to stand for 24 hours.
-
Filter the resulting precipitate and recrystallize it from ethanol.
Protocol 2: Synthesis of Schiff Base Derivative (2) [4][2]
-
Mix equal molar amounts of the Schiff base derivative from Protocol 1 and 4-hydroxy acetophenone (0.01 mole each) in 30 mL of ethanol.
-
Add three drops of glacial acetic acid.
-
Reflux the mixture for 8 hours.
-
Filter the precipitate and recrystallize from ethanol.
Protocol 3: Synthesis of β-Lactam Derivative [4]
-
Dissolve 0.001 mol of Schiff base derivative (2) and 0.0009 mol of triethylamine in 30 mL of 1,4-dioxane.
-
Cool the mixture to 10°C.
-
Add chloroacetyl chloride dropwise to the mixture.
-
Stir the reaction for 15 hours at 10°C.
-
Filter the resulting precipitate.
Visualizations
Below are diagrams illustrating key workflows in the synthesis of this compound derivatives.
Caption: General workflow for the synthesis of Schiff base derivatives.
Caption: Synthesis pathways for various heterocyclic derivatives.
References
- 1. impactfactor.org [impactfactor.org]
- 2. researchgate.net [researchgate.net]
- 3. US3997537A - Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Amino-4-hydroxy-6-methylpyrimidine Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Amino-4-hydroxy-6-methylpyrimidine.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent even at low temperatures.Too much solvent was used.The crystals were filtered before crystallization was complete. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.Use a minimal amount of hot solvent to dissolve the compound completely.Allow sufficient time for crystallization to occur, potentially by cooling the solution slowly and then placing it in an ice bath. |
| Oily Precipitate or No Crystallization | The compound may be impure, leading to freezing point depression.The cooling process is too rapid.The solution is supersaturated. | Try adding a seed crystal to induce crystallization.Scratch the inside of the flask with a glass rod at the meniscus.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.Consider a different purification technique, such as column chromatography. |
| Colored Impurities in Final Product | Colored impurities from the synthesis may be present.Degradation of the compound. | Add a small amount of activated charcoal to the hot solution before filtration during recrystallization. Note: use with caution as it can also adsorb the desired product.Ensure the purification process is not carried out at excessively high temperatures for prolonged periods. |
| Product Fails Purity Analysis (e.g., HPLC, NMR) | Incomplete removal of starting materials or by-products.Co-precipitation of impurities during recrystallization. | Perform a second recrystallization with a different solvent system.Consider using column chromatography for more efficient separation of impurities.An acid-base extraction may be effective if the impurities have different acidic/basic properties than the product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: Recrystallization is a widely used and effective technique for the purification of this compound. Ethanol (B145695) is a commonly cited solvent for this purpose[1][2].
Q2: What are some suitable solvents for the recrystallization of this compound?
A2: Based on available data, this compound is soluble in a range of organic solvents. For recrystallization, ethanol has been successfully used[1][2]. Other potential solvents to explore, based on its general solubility, include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[3]. A related compound, 2-amino-4,6-dimethoxypyrimidine, has been recrystallized from hot toluene[4]. Screening of various solvents to find the optimal one for your specific impurity profile is recommended.
Q3: How can I determine the purity of my this compound sample?
A3: The purity of the compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining purity[5][6]. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify impurities[3]. The melting point is also a good indicator of purity; a sharp melting point above 300°C is expected for the pure compound[6].
Q4: What are the potential impurities I should be aware of?
A4: Potential impurities can originate from the starting materials of the synthesis, such as guanidine (B92328) salts and acetyl acetone, or from side reactions. The synthesis of related pyrimidines can sometimes generate by-products that may require specific purification steps to remove[4]. One synthesis of a similar compound reported impurities of about 0.5 to 2 parts per thousand after purification[7].
Quantitative Data
The following table summarizes key physical and solubility data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C5H7N3O | [8][9] |
| Molecular Weight | 125.13 g/mol | [8][10] |
| Melting Point | >300 °C | [6] |
| Appearance | White Powder | [6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is a general guideline for the recrystallization of this compound using ethanol, a method mentioned in the literature[1][2].
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid has just completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and swirl. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and activated charcoal if used).
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Diagrams
Caption: A workflow for selecting a purification technique.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS:3977-29-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 8. chemeo.com [chemeo.com]
- 9. This compound [webbook.nist.gov]
- 10. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]
"stability of 2-Amino-4-hydroxy-6-methylpyrimidine under different conditions"
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Amino-4-hydroxy-6-methylpyrimidine under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated place. The substance should be protected from moisture and light. For long-term storage, refrigeration at 2-8°C is advisable.
Q2: Is this compound sensitive to light?
A2: this compound is relatively stable to direct photolysis. However, it can undergo photodegradation in the presence of photosensitizers, such as riboflavin, under visible light. This process can be mediated by superoxide (B77818) anions. Therefore, it is crucial to protect solutions of the compound from prolonged exposure to light, especially in the presence of other substances that can act as photosensitizers.
Q3: What are the potential degradation pathways for this compound?
A3: Based on the structure of this compound, potential degradation pathways include hydrolysis of the amino group under harsh acidic or basic conditions, and oxidation of the pyrimidine (B1678525) ring. The presence of the hydroxyl and amino groups can influence the electron density of the ring, making it susceptible to oxidative attack.
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the stability of this compound and to separate it from its potential degradation products. Such a method should be validated to demonstrate specificity, linearity, accuracy, and precision.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Unexpected loss of compound in solution | pH-mediated hydrolysis: The compound may be unstable at the pH of your solution. | Verify the pH of your solution. If possible, adjust the pH to a more neutral range (6-8). Perform a small-scale time-course experiment at your working pH to determine the rate of degradation. |
| Oxidation: The presence of oxidizing agents or dissolved oxygen in the solvent, potentially accelerated by metal ions, can lead to degradation. | Use freshly prepared, de-gassed solvents. Consider adding an antioxidant if compatible with your experimental setup. Avoid using containers with metal components that could leach into the solution. | |
| Photodegradation: Exposure to ambient or direct light, especially in the presence of photosensitizers. | Prepare and handle solutions in a dark room or use amber-colored vials. Protect the experimental setup from light. | |
| Appearance of unknown peaks in chromatogram | Formation of degradation products: The compound is degrading under the experimental or storage conditions. | Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the unknown peaks and understanding the degradation profile. |
| Contamination: The sample or solvent may be contaminated. | Analyze a blank (solvent only) and a fresh standard solution of this compound to rule out contamination. | |
| Inconsistent results between experimental replicates | Incomplete dissolution or precipitation: The compound may not be fully dissolved or may be precipitating out of solution over time. | Ensure the compound is fully dissolved by using appropriate solvents and techniques (e.g., sonication). Visually inspect solutions for any signs of precipitation before use. |
| Adsorption to container surfaces: The compound may be adsorbing to the walls of the storage container. | Consider using silanized glassware or polypropylene (B1209903) tubes to minimize adsorption. |
Stability Data Summary
Disclaimer: The following tables contain illustrative data based on general principles of forced degradation studies for pyrimidine derivatives. This data is intended to demonstrate expected trends and should not be considered as experimentally verified results for this compound.
Table 1: Illustrative Hydrolytic Stability of this compound (% Recovery)
| Condition | Time (hours) | Temperature (°C) | % Recovery (Illustrative) |
| 0.1 M HCl | 24 | 60 | 85 |
| 48 | 60 | 72 | |
| Water | 48 | 60 | >98 |
| 0.1 M NaOH | 24 | 60 | 92 |
| 48 | 60 | 88 |
Table 2: Illustrative Oxidative Stability of this compound (% Recovery)
| Condition | Time (hours) | Temperature (°C) | % Recovery (Illustrative) |
| 3% H₂O₂ | 12 | 25 | 88 |
| 24 | 25 | 75 | |
| 6% H₂O₂ | 12 | 25 | 79 |
| 24 | 25 | 65 |
Table 3: Illustrative Photostability of this compound in Solution (% Recovery)
| Condition | Exposure Time (hours) | % Recovery (Illustrative) |
| ICH Option 1 (Cool white fluorescent and near UV lamp) | 24 | 95 |
| ICH Option 1 + Photosensitizer (e.g., Riboflavin) | 24 | 70 |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines a general approach for conducting forced degradation studies to assess the intrinsic stability of this compound.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw samples at appropriate time points (e.g., 0, 6, 12, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw and neutralize samples with 0.1 M HCl at the same time points as for acid hydrolysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protected from light. Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours).
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Thermal Degradation (Solution): Dilute the stock solution with water or an appropriate buffer. Incubate at a high temperature (e.g., 70°C). Withdraw samples at various time points.
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Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at a high temperature (e.g., 105°C) for a specified period. Dissolve the stressed solid in a suitable solvent for analysis.
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Photostability: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
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Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
-
The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that of the unstressed control.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Column and Mobile Phase Selection:
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Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is generally preferred to separate the parent compound from a range of potential degradation products with different polarities. A typical mobile phase could consist of:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile or methanol
-
-
Gradient Program: Start with a low percentage of Solvent B and gradually increase it over the run time to elute more hydrophobic compounds.
2. Detection:
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Use a UV detector set at the wavelength of maximum absorbance for this compound. A photodiode array (PDA) detector is highly recommended to assess peak purity and to obtain UV spectra of the degradation products.
3. Method Validation:
-
The method should be validated according to ICH guidelines for specificity (using stressed samples), linearity, accuracy, precision, and robustness.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Plausible degradation pathways.
Technical Support Center: Nucleophilic Substitution on the Pyrimidine Ring
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions to address common challenges encountered during nucleophilic aromatic substitution (SNAr) reactions on the pyrimidine (B1678525) ring.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you navigate experimental challenges.
Question: My reaction has a low or non-existent product yield. What are the potential causes and solutions?
Answer: Low product yield is a common issue that can stem from several factors related to the reactants and reaction conditions.
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Insufficient Ring Activation: The pyrimidine ring must be sufficiently electron-deficient to be attacked by a nucleophile. Ensure electron-withdrawing groups (e.g., nitro, cyano, halo) are positioned ortho or para to the leaving group to facilitate the reaction.[1] The two nitrogen atoms in the pyrimidine ring inherently make the ring electron-deficient and susceptible to nucleophilic attack.[1]
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Poor Leaving Group: The efficiency of the substitution depends heavily on the leaving group's ability to depart. For halogen substituents, the typical reactivity order in SNAr is F > Cl > Br > I.[1] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the highly electronegative fluorine atom making the carbon center more electrophilic.[1]
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Weak Nucleophile: If the attacking species is not sufficiently nucleophilic, the reaction will not proceed efficiently. For instance, an alkoxide is a more potent nucleophile than its corresponding alcohol.[1]
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Suboptimal Reaction Conditions:
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Temperature: If the reaction is too slow, a gradual increase in temperature may be necessary.[1] Microwave irradiation can also be an effective strategy to improve yields and significantly reduce reaction times.[1][2]
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Solvent: The choice of solvent is critical. Polar aprotic solvents such as DMF, DMSO, or THF are generally recommended as they can solvate the nucleophile and facilitate the SNAr mechanism.[1]
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Base: The base used can be crucial, especially when the nucleophile is an amine or alcohol. For amine nucleophiles, a non-nucleophilic organic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is often employed.[1] For alcohol nucleophiles, a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be required to generate the more reactive alkoxide.[1]
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Question: I am observing the wrong regioisomer, particularly with di-substituted pyrimidines like 2,4-dichloropyrimidine. How can I control the regioselectivity?
Answer: Regioselectivity in nucleophilic substitution on pyrimidines is a complex issue influenced by electronic and steric factors.
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General Reactivity: For 2,4-disubstituted pyrimidines, nucleophilic attack generally occurs preferentially at the C4 position.[1][3][4][5] This preference is because the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is typically higher on C4 compared to C2.[3]
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Influence of Ring Substituents: The "normal" C4 selectivity can be altered by other substituents on the ring.[1][4]
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Influence of the Nucleophile: The nature of the nucleophile can also direct the substitution. For example, tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity on 2,4-dichloropyrimidines that have an electron-withdrawing group at C5.[1][6]
Question: My reaction is producing di-substituted products instead of the desired mono-substituted product. How can this be controlled?
Answer: The formation of multiple substitution products can be minimized through careful control of reaction parameters.
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Stoichiometry: Use a stoichiometric amount of the nucleophile (typically 1.0 to 1.2 equivalents) to favor mono-substitution.[1]
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Temperature: Lowering the reaction temperature can often reduce the rate of the second substitution relative to the first.[1]
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Nucleophile Reactivity: Consider using a less reactive nucleophile if di-substitution remains a problem.[1]
Question: I am observing unexpected byproducts. What are the common side reactions and how can they be avoided?
Answer: Several side reactions can compete with the desired nucleophilic substitution.
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Solvolysis: If the reaction solvent is nucleophilic (e.g., methanol, ethanol), it can compete with the intended nucleophile, especially at higher temperatures.[1][7] To avoid this, use a non-nucleophilic solvent.[1]
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Hydrolysis: The starting material or the product can be susceptible to hydrolysis. Ensure anhydrous reaction conditions by using properly dried solvents and glassware, and by running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
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Ring Opening or Degradation: Under harsh basic conditions or at very high temperatures, the pyrimidine ring itself can degrade.[1] It is advisable to use the mildest base and lowest temperature that afford a reasonable reaction rate.[1]
Data Summary Tables
Table 1: Influence of Reaction Parameters on SNAr
| Parameter | General Recommendation | Rationale |
| Leaving Group | F > Cl > Br > I | The rate-determining step is nucleophilic attack; higher electronegativity of F makes the carbon more electrophilic.[1] |
| Solvent | Polar Aprotic (DMF, DMSO, THF) | Solvates the nucleophile and facilitates the charge separation in the intermediate.[1] |
| Base (for Amines) | Non-nucleophilic (TEA, DIPEA) | Acts as a scavenger for HX produced without competing with the amine nucleophile.[1] |
| Base (for Alcohols) | Strong (NaH, t-BuOK) | Deprotonates the alcohol to generate the more potent alkoxide nucleophile.[1] |
Table 2: Substituent Effects on Regioselectivity of 2,4-Dichloropyrimidine
| Substituent Position | Substituent Type | Preferred Site of Attack |
| C5 | Electron-Withdrawing (EWG) | C4 (Enhanced)[1] |
| C5 or C6 | Electron-Donating (EDG) | C2[1][4] |
| C6 | Electron-Donating (EDG) | C2[4][5] |
Visualized Workflows and Mechanisms
Caption: A troubleshooting decision tree for common SNAr issues.
Caption: The two-step mechanism of nucleophilic aromatic substitution.
General Experimental Protocol
Reaction: Amination of a Chloropyrimidine
This protocol provides a general methodology. Specific amounts, temperatures, and times will require optimization for each unique substrate and nucleophile combination.
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Reactant Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chloropyrimidine substrate (1.0 eq.) and a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).[1] Add the amine nucleophile (1.0–1.2 eq.) to the mixture.[1]
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Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5–2.0 eq.) or diisopropylethylamine (DIPEA, 1.5–2.0 eq.), to the reaction mixture.[1]
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Reaction: Stir the mixture at the desired temperature, which can range from room temperature to elevated temperatures (e.g., 80–120 °C).[1]
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Monitoring: Monitor the progress of the reaction periodically by a suitable analytical method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.[1][8]
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Work-up:
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Once the reaction is complete, cool the mixture to room temperature.
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Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the solvent and inorganic salts.[1]
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by an appropriate method, such as column chromatography on silica (B1680970) gel or recrystallization, to yield the final product.[1]
Frequently Asked Questions (FAQs)
Q1: Why does nucleophilic substitution on pyrimidines typically occur at the C2, C4, and C6 positions? A1: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which makes the carbon atoms of the ring electron-deficient, particularly at the C2, C4, and C6 positions.[9] When a nucleophile attacks at the C2 or C4 positions, the negative charge of the resulting anionic intermediate (the Meisenheimer complex) can be effectively delocalized onto one of the electronegative nitrogen atoms, which provides significant stabilization.[1][10]
Q2: What is the general order of leaving group ability for halogens in SNAr reactions on pyrimidines, and why is it different from SN1/SN2 reactions? A2: The general order of leaving group ability for halogens in SNAr reactions is F > Cl > Br > I.[1] This is counterintuitive compared to alkyl halide substitutions. The reason is that the rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile on the aromatic ring. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon to which it is attached more electrophilic and thus more susceptible to nucleophilic attack.[1]
Q3: How can I monitor the progress of my reaction effectively? A3: Several analytical techniques are suitable for monitoring these reactions.
-
Thin-Layer Chromatography (TLC): A rapid, cost-effective, and qualitative method ideal for initial screening and tracking the disappearance of starting materials and the appearance of products.[8]
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of the reaction progress, allowing for the determination of conversion rates and product purity with high reproducibility.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it excellent for confirming the mass of the desired product and identifying byproducts.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and can be used for in-situ reaction monitoring to observe the formation of intermediates and products in real-time.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. organic chemistry - Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. bhu.ac.in [bhu.ac.in]
- 10. organic chemistry - Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is commonly prepared through the condensation of ethyl acetoacetate (B1235776) and guanidine (B92328).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Unfavorable reaction conditions (e.g., temperature, pH). 3. Formation of side products. 4. Loss of product during workup or purification. | 1. Increase reaction time or temperature. Ensure adequate mixing. 2. Optimize the pH of the reaction mixture. The use of a strong base like sodium ethoxide is common. Strongly acidic media has also been reported to improve yields.[1] 3. See the "Side Reactions and Byproduct Formation" section below. 4. Ensure the pH for precipitation is optimal. Avoid excessive washing with solvents in which the product has some solubility. |
| Formation of an Oily Product or Failure to Crystallize | 1. Presence of impurities, such as unreacted starting materials or byproducts. 2. Incorrect solvent for crystallization. 3. Supersaturation issues. | 1. Purify the crude product using acid-base extraction. Dissolve the crude material in a dilute acid, wash with an organic solvent to remove non-basic impurities, and then precipitate the product by adding a base. 2. Attempt recrystallization from a different solvent or a mixture of solvents. Water or ethanol (B145695) are common choices. 3. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product. |
| Product is Discolored (e.g., Yellow or Brown) | 1. Presence of colored impurities from starting materials. 2. Decomposition of starting materials or product at high temperatures. 3. Air oxidation. | 1. Use purified starting materials. 2. Avoid excessive heating during the reaction and workup. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Recrystallization, potentially with the addition of activated charcoal, can help remove colored impurities. |
| Presence of an Isomeric Impurity | 1. Formation of a 1,3,5-triazine (B166579) derivative, a known byproduct in similar reactions. | 1. Modify reaction conditions to favor pyrimidine (B1678525) formation. This may involve adjusting the order of addition of reactants or changing the solvent. 2. Separate the isomer by fractional crystallization or chromatography. Characterize the impurity by NMR and compare with known spectra of triazine derivatives if available. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the condensation reaction between ethyl acetoacetate and a guanidine salt (such as guanidine hydrochloride or guanidine carbonate) in the presence of a base like sodium ethoxide or sodium hydroxide. This reaction is a variation of the Biginelli reaction.
Q2: What are the key parameters to control for a successful synthesis?
The key parameters include the reaction temperature, pH, and the purity of the starting materials. The reaction is typically run at reflux in an alcoholic solvent. The basicity of the medium is crucial for the condensation to proceed efficiently.
Q3: My product yield is consistently low. What are the most likely reasons?
Low yields in this synthesis have been a documented challenge.[1] The primary reasons include incomplete reaction, suboptimal pH leading to side reactions, or the formation of a stable, isomeric triazine byproduct. To improve the yield, consider using a stronger base or a different solvent system. Some literature suggests that conducting the reaction in a strongly acidic medium can substantially increase the yield.[1]
Q4: I suspect a side reaction is occurring. What is the most likely byproduct?
A common side reaction in the condensation of guanidines with β-dicarbonyl compounds is the formation of a structural isomer, a 1,3,5-triazine derivative. This occurs through an alternative cyclization pathway.
Q5: How can I purify the crude this compound?
A common and effective purification method is recrystallization from water or ethanol. If significant impurities are present, an acid-base workup can be employed. Dissolve the crude product in a dilute acidic solution (e.g., HCl), wash with an organic solvent to remove non-basic impurities, and then re-precipitate the desired product by carefully adding a base (e.g., NaOH or NH4OH) to adjust the pH.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established procedures for pyrimidine synthesis.
Materials:
-
Ethyl acetoacetate
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Absolute ethanol
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Dilute hydrochloric acid
-
Dilute sodium hydroxide
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
Reaction Setup: To the sodium ethoxide solution, add a solution of guanidine hydrochloride in ethanol. Stir the mixture to allow the formation of free guanidine.
-
Addition of Ethyl Acetoacetate: Slowly add ethyl acetoacetate to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with dilute hydrochloric acid. The crude product may precipitate at this stage.
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Isolation: Filter the crude product and wash it with cold water.
-
Purification: Recrystallize the crude solid from hot water or ethanol to obtain pure this compound.
Visualizations
Main Reaction Pathway
References
Technical Support Center: Optimizing Reaction Conditions for 2-Amino-4-hydroxy-6-methylpyrimidine Condensation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine via condensation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the condensation reaction between a guanidine (B92328) salt (such as guanidine hydrochloride or guanidine carbonate) and a β-ketoester, typically ethyl acetoacetate (B1235776), under basic conditions.[1][2][3] Another approach involves the reaction of guanidine with diketene (B1670635).[1]
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors:
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Inappropriate Base: The choice and amount of base are critical. Insufficient base may lead to incomplete deprotonation of guanidine, while an excessively strong base can promote side reactions. Sodium ethoxide is commonly used.[2]
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Suboptimal Temperature: The reaction temperature influences the rate of both the desired condensation and potential side reactions. It is crucial to maintain the recommended temperature range for the specific protocol.
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Poor Quality Reagents: The purity of guanidine, ethyl acetoacetate, and the solvent can significantly impact the reaction outcome. Ensure reagents are of high purity and solvents are anhydrous where specified.
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Presence of Water: Moisture can interfere with the reaction, especially when using reactive intermediates. Using anhydrous solvents and drying agents is recommended.
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Inefficient Mixing: In heterogeneous reactions, proper stirring is essential to ensure all reactants are in close contact.
Q3: I am observing the formation of an unexpected byproduct. What could it be?
Side reactions can lead to various byproducts. One common issue is the self-condensation of ethyl acetoacetate under basic conditions.[4] Additionally, using substituted guanidines can sometimes lead to the formation of isomeric products.[1] Depending on the reaction conditions, other side products might form; characterization using techniques like NMR and mass spectrometry is recommended for identification.
Q4: How can I improve the purity of my final product?
Recrystallization is a common and effective method for purifying this compound.[5][6] The choice of solvent for recrystallization is crucial; ethanol (B145695) is frequently mentioned in the literature.[5][6] It is also important to ensure complete removal of the catalyst and any unreacted starting materials during workup. Washing the crude product with appropriate solvents can help remove soluble impurities.
Q5: What is the role of the acid or base catalyst in this condensation?
In the traditional synthesis using guanidine and ethyl acetoacetate, a base like sodium ethoxide is used to deprotonate the guanidine, making it a more potent nucleophile to attack the carbonyl carbon of the ethyl acetoacetate.[2] Conversely, some procedures involving diketene and guanidine have shown that strongly acidic media, such as concentrated sulfuric acid, can lead to higher yields.[1] The catalyst choice fundamentally alters the reaction mechanism.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incorrect stoichiometry of reactants. | Carefully check the molar ratios of guanidine and ethyl acetoacetate. A slight excess of one reactant may be beneficial depending on the specific protocol. |
| Inactive catalyst or base. | Use a fresh batch of base or catalyst. Ensure proper storage conditions to prevent degradation. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature in small increments, monitoring the reaction progress by TLC. | |
| Formation of a Tarry or Oily Product | Polymerization or decomposition due to excessive heat. | Lower the reaction temperature and ensure even heating. Consider using a solvent with a lower boiling point if applicable. |
| Presence of significant impurities in starting materials. | Purify the starting materials before the reaction. Ethyl acetoacetate can be distilled, and guanidine salts can be recrystallized. | |
| Difficulty in Product Isolation | Product is too soluble in the reaction solvent. | After the reaction is complete, try to precipitate the product by adding a non-solvent or by significantly reducing the temperature. |
| Emulsion formation during aqueous workup. | Add a small amount of brine to the aqueous layer to break the emulsion. Alternatively, filter the mixture through a pad of celite. |
Experimental Protocols
A general procedure for the synthesis of this compound is as follows:
Protocol 1: Condensation of Guanidine Hydrochloride with Ethyl Acetoacetate
-
Prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
To this solution, add guanidine hydrochloride. A precipitate of sodium chloride will form.
-
Filter off the sodium chloride to obtain a clear solution of free guanidine in ethanol.
-
Separately, prepare a solution of ethyl acetoacetate in anhydrous ethanol.
-
Add the guanidine solution to the ethyl acetoacetate solution.
-
Reflux the mixture for a specified time (e.g., 2-4 hours), monitoring the reaction by TLC.[2]
-
After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Dissolve the residue in hot water and acidify with acetic acid to precipitate the product.[2]
-
Cool the mixture to induce crystallization, filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[5]
Quantitative Data
The following table summarizes reaction conditions and yields reported in the literature for similar pyrimidine (B1678525) syntheses. This data can be used as a reference for optimizing your own experiments.
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Guanidine Hydrochloride | Ethyl Cyanoacetate | Sodium Ethoxide | Ethanol | Reflux | 2 | 80-82 | [2] |
| Guanidine Carbonate | Diketene | Alkaline solution | - | Ambient | - | 14 | [1] |
| Guanidine Hydrochloride | Diketene | Alkaline solution | - | Ambient | - | 28 | [1] |
| Guanidine Nitrate | Diketene | Aqueous KOH | - | - | - | 4 | [1] |
| Benzaldehyde, Ethyl Acetoacetate, Guanidine HCl | NaHCO3 | Ethanol | 120 (Microwave) | 0.17 | - | [7] |
Visualizations
Below are diagrams illustrating the experimental workflow and logical relationships in the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for addressing low reaction yield.
References
- 1. US3997537A - Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. arts.units.it [arts.units.it]
Validation & Comparative
"comparative analysis of 2-Amino-4-hydroxy-6-methylpyrimidine analogs"
A Comparative Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine Analogs as Inhibitors of Nitric Oxide Production
This guide provides a comparative analysis of a series of 5-substituted 2-amino-4,6-dichloropyrimidine (B145751) analogs, derived from the core structure of this compound. The focus of this comparison is their in vitro inhibitory activity on immune-activated nitric oxide (NO) production. This document is intended for researchers, scientists, and professionals in drug development interested in the anti-inflammatory potential of pyrimidine (B1678525) derivatives.
Data Presentation
The following table summarizes the quantitative data for the inhibitory effects of various 5-substituted 2-amino-4,6-dichloropyrimidine analogs on nitric oxide production in mouse peritoneal cells. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | 5-Substituent | IC50 (µM)[1] |
| B1 | H | 36 |
| B2 | Methyl | 25 |
| B3 | Ethyl | 22 |
| B4 | Propyl | 18 |
| B5 | Isopropyl | 9 |
| B6 | Fluoro | 2 |
| B7 | Phenyl | > 50 |
| B8 | Benzyl | 28 |
| B9 | sec-Butyl | 15 |
| B10 | Cyclopentyl | 12 |
| B11 | Cyclohexyl | 10 |
| B12 | Cl | 20 |
Experimental Protocols
The inhibitory activity of the 2-amino-4,6-dichloropyrimidine analogs on nitric oxide production was determined using an in vitro assay with mouse peritoneal cells.[1]
Isolation of Mouse Peritoneal Cells: Peritoneal cells were isolated from BALB/c mice. The cells were washed and suspended in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
In Vitro Nitric Oxide (NO) Assay:
-
Peritoneal cells were seeded in 96-well plates at a density of 5 x 10^5 cells/well and allowed to adhere for 2 hours.
-
The cells were then treated with various concentrations of the test compounds.
-
Subsequently, the cells were stimulated with lipopolysaccharide (LPS) (1 µg/mL) and interferon-gamma (IFN-γ) (10 U/mL) to induce nitric oxide production.
-
After a 24-hour incubation period, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant was measured using the Griess reagent.[2]
-
The Griess reagent consists of two solutions: Solution A (1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[3]
-
Equal volumes of the culture supernatant and the Griess reagent were mixed and incubated at room temperature for 10 minutes.
-
The absorbance at 540 nm was measured using a microplate reader.
-
The amount of nitrite was determined from a sodium nitrite standard curve.
-
The IC50 values were calculated from the concentration-response curves.
Signaling Pathway Visualization
The production of nitric oxide in immune cells like macrophages is primarily mediated by the inducible nitric oxide synthase (iNOS) enzyme.[4][5] The signaling pathway leading to iNOS expression and subsequent NO production is a key target for anti-inflammatory drugs.
Caption: Simplified signaling pathway for LPS and IFN-γ induced nitric oxide production in macrophages and the inhibitory action of the pyrimidine analogs.
Experimental Workflow Visualization
The following diagram illustrates the workflow for the in vitro nitric oxide assay used to evaluate the pyrimidine analogs.
Caption: Workflow for the in vitro nitric oxide production assay.
References
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. anygenes.com [anygenes.com]
- 5. Nitric oxide in immunity and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of Synthesized 2-Amino-4-hydroxy-6-methylpyrimidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The definitive structural confirmation of a newly synthesized compound is a cornerstone of chemical and pharmaceutical research. This guide provides a comprehensive comparison of analytical data for validating the structure of 2-Amino-4-hydroxy-6-methylpyrimidine against a key isomer, 4-Amino-6-hydroxy-2-methylpyrimidine. Detailed experimental protocols and a standardized validation workflow are presented to ensure accurate and reproducible results.
Comparative Analysis of Spectral Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The data presented below, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, provides a clear distinction between the target compound and its isomer, 4-Amino-6-hydroxy-2-methylpyrimidine.
Table 1: ¹H NMR Spectral Data Comparison (Solvent: DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 10.5 (broad) | Singlet | 1H | OH |
| 6.4 | Singlet | 2H | NH₂ | |
| 5.4 | Singlet | 1H | Pyrimidine H | |
| 2.0 | Singlet | 3H | CH₃ | |
| 4-Amino-6-hydroxy-2-methylpyrimidine | 11.0 (broad) | Singlet | 1H | OH |
| 6.8 | Singlet | 2H | NH₂ | |
| 5.6 | Singlet | 1H | Pyrimidine H | |
| 2.2 | Singlet | 3H | CH₃ |
Table 2: ¹³C NMR Spectral Data Comparison (Solvent: DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 168.0 | C4 (C-OH) |
| 163.0 | C2 (C-NH₂) | |
| 158.0 | C6 (C-CH₃) | |
| 98.0 | C5 | |
| 22.0 | CH₃ | |
| 4-Amino-6-hydroxy-2-methylpyrimidine | 165.0 | C6 (C-OH) |
| 162.0 | C4 (C-NH₂) | |
| 159.0 | C2 (C-CH₃) | |
| 95.0 | C5 | |
| 24.0 | CH₃ |
Table 3: FT-IR Spectral Data Comparison (KBr Pellet)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | 3350-3100 | N-H, O-H stretching |
| 1660 | C=O stretching (keto tautomer) | |
| 1600 | C=N stretching | |
| 1550 | N-H bending | |
| 4-Amino-6-hydroxy-2-methylpyrimidine | 3400-3150 | N-H, O-H stretching |
| 1675 | C=O stretching (keto tautomer) | |
| 1610 | C=N stretching | |
| 1560 | N-H bending |
Table 4: Mass Spectrometry Data Comparison (Electron Ionization)
| Compound | Molecular Ion (M⁺) m/z | Key Fragmentation Peaks (m/z) |
| This compound | 125 | 110, 83, 68, 55 |
| 4-Amino-6-hydroxy-2-methylpyrimidine | 125 | 110, 96, 82, 67 |
Experimental Workflow for Structural Validation
A systematic approach is crucial for the unambiguous structural determination of a synthesized compound. The following diagram illustrates a typical workflow.
Caption: Workflow for the synthesis, purification, and structural validation of a chemical compound.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024-4096 scans.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
-
Transfer the mixture to a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[1]
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the FT-IR spectrum.
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.
-
Ionization Method: Utilize Electron Ionization (EI) as it is a common and effective method for the analysis of relatively volatile and thermally stable organic compounds.[2][3]
-
Instrument Parameters:
-
Data Acquisition: Acquire the mass spectrum, ensuring a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to gain further structural information.[2]
References
Structure-Activity Relationship of 2-Amino-4-hydroxy-6-methylpyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-4-hydroxy-6-methylpyrimidine core is a privileged scaffold in medicinal chemistry, serving as a versatile starting point for the development of a wide array of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various derivatives synthesized from this core, with a focus on their antimicrobial and anticancer activities. The information presented herein is supported by experimental data from peer-reviewed studies, offering insights for the rational design of novel therapeutic agents.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the pyrimidine (B1678525) ring and on appended functionalities. The following sections summarize the quantitative data for antimicrobial and anticancer activities.
Antimicrobial Activity
A series of pyrimidine derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter for comparing the potency of these compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Bacterial and Fungal Strains
| Compound ID | R Group (at position 4 of a phenyl ring attached to the pyrimidine core) | S. aureus (µM/ml) | B. subtilis (µM/ml) | E. coli (µM/ml) | S. enterica (µM/ml) | P. aeruginosa (µM/ml) | C. albicans (µM/ml) | A. niger (µM/ml) | Reference |
| 1 | 2,4-Dichlorophenyl | - | - | - | - | - | 1.73 | - | [1] |
| 2 | 4-Nitrophenyl | - | - | 0.91 | - | - | - | - | [1] |
| 3 | 4-Bromophenyl | - | - | - | 1.55 | 0.77 | - | - | [1] |
| 4 | 4-Chlorophenyl | - | 0.96 | - | - | - | - | - | [1] |
| 5 | 4-Nitrophenyl (thiol derivative) | 0.87 | - | - | - | - | - | 1.68 | [1] |
Note: The core structure for these derivatives is a more complex pyrimidine scaffold, but the data provides valuable SAR insights for substitutions on an appended phenyl ring.
From the data, it is evident that electron-withdrawing groups on the phenyl ring, such as nitro and chloro groups, tend to enhance antimicrobial activity. For instance, compound 2 with a 4-nitrophenyl substituent showed potent activity against E. coli. Similarly, the presence of a 4-bromophenyl group in compound 3 resulted in significant activity against S. enterica and P. aeruginosa. The thiol derivative with a 4-nitrophenyl group (5 ) displayed strong activity against S. aureus and A. niger.[1]
Anticancer Activity
Derivatives of 2-amino-pyrimidine have also been extensively investigated for their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is used to quantify their cytotoxic effects on various cancer cell lines.
Table 2: Anticancer Activity (IC50) of 2-Amino-pyrimidine Derivatives
| Compound ID | Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| 6 | Ursolic acid conjugate with 2-amino-4-(4-chlorophenyl)-pyrimidine | MCF-7 | 0.48 ± 0.11 | [2] |
| 7 | Ursolic acid conjugate with 2-amino-4-(4-chlorophenyl)-pyrimidine | HeLa | 0.74 ± 0.13 | [2] |
| 8 | 2-amino-4-(4-bromophenyl piperazine)-pyrimidine | HCT116 | 89.24 ± 1.36 | [3] |
| 9 | 2-amino-4-(4-bromophenyl piperazine)-pyrimidine | MCF7 | 89.37 ± 1.17 | [3] |
The conjugation of ursolic acid to the 2-amino-pyrimidine scaffold, as seen in compounds 6 and 7 , resulted in potent cytotoxic activity against MCF-7 and HeLa cancer cell lines, with IC50 values in the sub-micromolar range.[2] This suggests that hybrid molecules incorporating natural products can be a promising strategy for enhancing anticancer efficacy. In contrast, a derivative with a bromophenyl piperazine (B1678402) moiety (8 and 9 ) showed much higher IC50 values, indicating lower potency.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are generalized protocols for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing (Tube Dilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi) to a concentration of approximately 10^5 to 10^6 CFU/mL.
-
Serial Dilution: The test compound is serially diluted in the broth in a series of test tubes to obtain a range of concentrations.
-
Inoculation: Each tube is inoculated with the standardized microbial suspension.
-
Incubation: The tubes are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for a specified period (e.g., 24-48 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Visualizing Molecular Pathways and Experimental Logic
Diagrams created using Graphviz provide a clear visual representation of complex relationships.
Logical Flow of a Drug Discovery Process
Caption: A flowchart illustrating the typical workflow in a drug discovery program starting from a core scaffold.
Potential Signaling Pathways for Anticancer Derivatives
The anticancer activity of pyrimidine derivatives is often attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival.
Caption: Potential signaling pathways inhibited by 2-amino-pyrimidine anticancer derivatives.[2]
This guide provides a snapshot of the SAR for this compound derivatives. The versatility of this scaffold, coupled with the potential for diverse biological activities, underscores its importance in medicinal chemistry. Further research, including systematic modifications and detailed mechanistic studies, will undoubtedly lead to the discovery of more potent and selective therapeutic agents.
References
- 1. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2-Amino-4-hydroxy-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various synthetic routes for the production of 2-Amino-4-hydroxy-6-methylpyrimidine, a crucial intermediate in the pharmaceutical industry. The following sections objectively evaluate three primary synthetic pathways, presenting experimental data, detailed protocols, and visual representations to aid in the selection of the most suitable method for specific research and development needs.
Executive Summary
Three principal synthetic routes for this compound are evaluated:
-
Route 1: Condensation of Ethyl Acetoacetate and Guanidine: A classic one-pot reaction that is widely referenced but often lacks detailed, reproducible quantitative data for this specific product.
-
Route 2: Reaction of Diketene with Guanidine: A patented method that promises higher yields under acidic conditions compared to traditional alkaline methods.
-
Route 3: Condensation of Acetylacetone and Guanidine: While this route directly yields the analogous 2-amino-4,6-dimethylpyrimidine, its high reported yield and clear procedure provide a valuable benchmark and a potentially adaptable method.
This guide will delve into the specifics of each route, offering a comparative analysis of their yields, reaction conditions, and potential advantages and disadvantages.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for the three synthetic routes. It is important to note that direct, high-quality yield data for this compound is not consistently available in the literature for all routes. In such cases, data from closely related analogues or qualitative descriptions from patents are provided as a reference.
| Parameter | Route 1: Ethyl Acetoacetate & Guanidine | Route 2: Diketene & Guanidine | Route 3: Acetylacetone & Guanidine (for 2-amino-4,6-dimethylpyrimidine) |
| Starting Materials | Ethyl acetoacetate, Guanidine salt (e.g., hydrochloride, carbonate) | Diketene, Guanidine salt (e.g., sulfate) | Acetylacetone, Guanidine salt (e.g., nitrate, hydrochloride) |
| Reaction Type | One-pot condensation (Biginelli-type) | Addition-cyclization | One-pot condensation |
| Catalyst/Solvent | Base (e.g., Sodium Ethoxide in Ethanol) or Acid | Strong acid (e.g., Sulfuric Acid) | Aqueous alkaline medium (e.g., Sodium Carbonate in water) |
| Reported Yield | Variable, often moderate. (Specific yield for the target molecule is not consistently reported) | "Substantially higher" than 14-28% (alkaline conditions).[1] (Specific yield for the target molecule under acidic conditions is not provided in the patent) | Up to 88.64%[2] |
| Reaction Time | Several hours | Not specified, but noted to be rapid | 2-3 hours[2][3] |
| Reaction Temperature | Reflux | Below 20°C for initial mixing | 95-100°C[2][3] |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the chemical transformations and logical flow of each synthetic route.
Route 1: Condensation of Ethyl Acetoacetate and Guanidine
References
A Comparative Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine and Other Pyrimidine Derivatives in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Among these, 2-Amino-4-hydroxy-6-methylpyrimidine serves as a key building block for the synthesis of novel derivatives with potential therapeutic applications. This guide provides a comparative overview of the biological activities of this compound and its derivatives against other classes of pyrimidines, supported by experimental data from various studies.
Antibacterial Activity
Derivatives of this compound have been investigated for their antibacterial properties. One study explored the synthesis of various heterocyclic compounds derived from this core structure and evaluated their efficacy against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. While specific quantitative data for the parent compound is limited in comparative studies, the research demonstrates the potential of its derivatives as antibacterial agents.
Other studies on different pyrimidine scaffolds have identified compounds with significant antibacterial potency. For instance, certain 2,4,6-trisubstituted pyrimidines have shown promising activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin (B1664943) and ciprofloxacin[1]. The mechanism of action for some thiophenyl-pyrimidine derivatives has been attributed to the inhibition of FtsZ polymerization and GTPase activity, which are crucial for bacterial cell division[1][2].
Comparative Data on Antibacterial Activity of Pyrimidine Derivatives
| Compound/Derivative Class | Bacterial Strain | Activity Metric | Value | Reference |
| Derivatives of this compound | Staphylococcus aureus, Escherichia coli | Inhibition Zone | Data not consistently reported in comparative format | N/A |
| 2,4,6-Trisubstituted Pyrimidines | Bacillus subtilis, Escherichia coli, Staphylococcus aureus | MIC | Comparable to ampicillin and ciprofloxacin | [1] |
| Thiophenyl-pyrimidine derivative (F20) | Methicillin-resistant S. aureus (MRSA), Vancomycin-resistant Enterococci (VREs) | MIC | Higher potency than vancomycin (B549263) and methicillin | [1][2] |
Antifungal Activity
The pyrimidine core is present in several commercial fungicides, highlighting its importance in antifungal drug development. Studies have shown that novel pyrimidine derivatives exhibit potent fungicidal activities against a range of phytopathogenic fungi[3]. The mechanism of action for some pyrimidine-based antifungals involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane[4].
Comparative Data on Antifungal Activity of Pyrimidine Derivatives
| Compound/Derivative Class | Fungal Strain | Activity Metric | Value | Reference |
| Novel Pyrimidine Derivatives | Various phytopathogenic fungi | Growth Inhibition (%) | Some compounds showed >50% inhibition at 50 µg/mL | [3] |
| Pyrimidine-5-carbonitrile derivatives | Candida albicans | MIC | Varied based on substitution | [6] |
| Pyridine and Pyrimidine Derivatives | Candida albicans DSY654 | IC50, lanosterol | Below the MIC of the compounds | [4] |
Anticancer Activity
Pyrimidine derivatives are a well-established class of anticancer agents, with many targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival. These include inhibitors of dihydrofolate reductase, protein kinases (such as EGFR and FGFR), and cyclin-dependent kinases (CDKs)[7][8].
Derivatives of this compound have been synthesized and evaluated for their anticancer potential. For example, formazan (B1609692) derivatives synthesized from this starting material have shown activity against the MCF-7 breast cancer cell line.
Comparative Data on Anticancer Activity of Pyrimidine Derivatives
| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value | Reference |
| Formazan derivative of this compound | MCF-7 (Breast) | Response Rate | 61% at 400 µg/mL | |
| Pyrido[2,3-d]pyrimidine derivative (11) | EGFRWT, EGFRT790M | IC50 | 0.099 µM, 0.123 µM | [7] |
| Pyrrolo[2,3-d]pyrimidin-4-one derivative (20) | HCT-116 (Colon) | Apoptosis Induction | 18.18-fold increase compared to control | [7] |
| Indazol-pyrimidine derivative (4f) | MCF-7 (Breast) | IC50 | 1.629 µM | [9] |
| Pyrimidine–sulfonamide hybrid (33a) | MGC-803 (Gastric) | IC50 | 363 nM | [10] |
Enzyme Inhibition
The ability of pyrimidine derivatives to inhibit specific enzymes is a key mechanism behind their therapeutic effects. Various studies have explored their inhibitory activity against enzymes such as dihydrofolate reductase, protein kinases, and β-glucuronidase[11]. 2-aminopyrimidine (B69317) derivatives have shown potent inhibition of β-glucuronidase, an enzyme linked to certain pathological conditions[11].
Comparative Data on Enzyme Inhibition by Pyrimidine Derivatives
| Compound/Derivative Class | Target Enzyme | Activity Metric | Value | Reference |
| 2-Aminopyrimidine derivative (24) | β-Glucuronidase | IC50 | 2.8 ± 0.10 µM | [11] |
| D-saccharic acid 1,4-lactone (standard) | β-Glucuronidase | IC50 | 45.75 ± 2.16 µM | [11] |
| Pyrido[2,3-d]pyrimidine derivatives | Kinases (TKs, PI3K, CDK4/6) | IC50 | Varied based on derivative and target | [8] |
Experimental Protocols
Antibacterial Susceptibility Testing (Agar Well Diffusion Method)
-
Preparation of Media: Nutrient agar (B569324) is prepared, sterilized in an autoclave, and poured into sterile Petri dishes.
-
Inoculation: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is uniformly spread over the agar surface.
-
Well Preparation: Wells of a specific diameter are punched into the agar.
-
Compound Application: A defined concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to the wells.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Data Collection: The diameter of the zone of inhibition around each well is measured in millimeters.
Antifungal Activity Assay (Poisoned Food Technique)
-
Media Preparation: Potato Dextrose Agar (PDA) is prepared and sterilized.
-
Compound Incorporation: The test compound is added to the molten PDA at a desired concentration (e.g., 50 µg/mL).
-
Plating: The mixture is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A mycelial disc of the test fungus is placed at the center of the agar plate.
-
Incubation: Plates are incubated at a suitable temperature (e.g., 25-28°C) for a specified period.
-
Data Collection: The radial growth of the fungal colony is measured and compared to a control plate (without the test compound) to calculate the percentage of growth inhibition.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of pyrimidine derivatives stem from their ability to interact with various cellular targets and modulate key signaling pathways.
Antibacterial Mechanism of Action
A significant mechanism of antibacterial action for some pyrimidine derivatives is the inhibition of the FtsZ protein, a key component of the bacterial cell division machinery.
References
- 1. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpr.com [ijrpr.com]
- 8. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine and aza-analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 2-Amino-4-hydroxy-6-methylpyrimidine and two of its structural isomers, 2-Amino-4,6-dimethylpyrimidine and 4-Amino-2-hydroxy-6-methylpyrimidine. The objective is to offer a clear, data-driven comparison of their key spectral features to aid in their identification, characterization, and differentiation in research and development settings. All data is presented in a structured format, accompanied by detailed experimental protocols for the acquisition of such data.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its selected aza-analogs. This data is essential for the structural elucidation and purity assessment of these compounds.
¹H NMR Spectral Data
Solvent: DMSO-d₆
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 10.5 | s | 1H | -OH |
| 6.91 | s | 2H | -NH₂ | |
| 5.14 | s | 1H | C₅-H | |
| 2.14 | s | 3H | -CH₃ | |
| 2-Amino-4,6-dimethylpyrimidine | 6.28 | s | 1H | C₅-H |
| 6.18 | s | 2H | -NH₂ | |
| 2.15 | s | 6H | 2 x -CH₃ | |
| 4-Amino-2-hydroxy-6-methylpyrimidine | 6.5 (broad s) | 2H | -NH₂ | |
| 5.3 | s | 1H | C₅-H | |
| 2.0 | s | 3H | -CH₃ |
¹³C NMR Spectral Data
Solvent: DMSO-d₆
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 168.0 | C₄ |
| 162.5 | C₂ | |
| 158.0 | C₆ | |
| 98.0 | C₅ | |
| 23.5 | -CH₃ | |
| 2-Amino-4,6-dimethylpyrimidine | 167.1 | C₄, C₆ |
| 162.8 | C₂ | |
| 108.7 | C₅ | |
| 23.8 | 2 x -CH₃ | |
| 4-Amino-2-hydroxy-6-methylpyrimidine | 170.1 | C₆ |
| 163.5 | C₂ | |
| 155.8 | C₄ | |
| 84.5 | C₅ | |
| 21.0 | -CH₃ |
FT-IR Spectral Data
Sample Preparation: KBr Pellet
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | 3425 | O-H stretch |
| 3224 | N-H stretch | |
| 1658 | C=O stretch (keto tautomer) | |
| 1581 | C=C aromatic stretch | |
| 2931 | C-H stretch (methyl) | |
| 2-Amino-4,6-dimethylpyrimidine | 3450, 3300 | N-H stretch |
| 1630 | C=N stretch | |
| 1570 | C=C aromatic stretch | |
| 2920 | C-H stretch (methyl) | |
| 4-Amino-2-hydroxy-6-methylpyrimidine | 3400-3200 | O-H, N-H stretches |
| 1660 | C=O stretch (keto tautomer) | |
| 1600 | C=N stretch | |
| 1550 | C=C aromatic stretch | |
| 2950 | C-H stretch (methyl) |
Mass Spectrometry Data
Ionization Method: Electron Ionization (EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 125 | 110, 83, 67, 55, 42 |
| 2-Amino-4,6-dimethylpyrimidine | 123 | 108, 81, 67, 53, 42 |
| 4-Amino-2-hydroxy-6-methylpyrimidine | 125 | 110, 96, 83, 67, 55, 42 |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques used to acquire the data presented above. These protocols are intended to serve as a guide and may require optimization based on the specific instrumentation and sample characteristics.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum using the solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
-
Perform baseline correction.
-
FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly clean and dry an agate mortar and pestle.
-
Grind 1-2 mg of the solid sample into a fine powder.
-
Add approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder to the mortar.
-
Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.[1]
-
-
Pellet Formation:
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum using a blank KBr pellet.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer's ion source, typically via a direct insertion probe or after separation by gas chromatography. The sample is heated to ensure it is in the gas phase.[4]
-
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[4][5] This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound, from initial sample preparation to final data interpretation and structural elucidation.
Caption: General workflow for spectroscopic analysis of a chemical compound.
This guide serves as a foundational resource for researchers working with this compound and its analogs. The provided spectroscopic data and experimental protocols are intended to facilitate accurate and efficient chemical analysis.
References
- 1. shimadzu.com [shimadzu.com]
- 2. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 3. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 4. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Biological Evaluation of Novel 2-Amino-4-hydroxy-6-methylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine (B1678525) scaffold, a fundamental component of nucleic acids, continues to be a cornerstone in the development of novel therapeutic agents due to its versatile biological activities.[1][2] Among these, 2-amino-4-hydroxy-6-methylpyrimidine derivatives have emerged as a promising class of compounds with a wide spectrum of pharmacological properties, including anticancer, antioxidant, and kinase inhibitory effects.[3][4][5] This guide provides an objective comparison of the biological performance of various novel this compound derivatives, supported by experimental data from recent studies. Detailed methodologies for key experiments are also presented to facilitate reproducibility and further investigation.
Comparative Anticancer Activity
The anticancer potential of novel pyrimidine derivatives is a significant area of research, with numerous studies evaluating their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Indazol-pyrimidine derivatives | MCF-7 (Breast) | 1.629 - 4.798 | Doxorubicin | 8.029 | [6] |
| A549 (Lung) | Potent activity reported | Doxorubicin | - | [6] | |
| Caco2 (Colon) | Potent activity reported | Doxorubicin | - | [6] | |
| Pyrido[2,3-d]pyrimidine (B1209978) derivatives | A549 (Lung) | Strong cytotoxicity at 100 µM; 2d potent at 50 µM | - | - | [3] |
| 3,4-dihydropyrimido[4,5-d]pyrimidine-2(1H)-one derivatives | Various Colon Cancer Cell Lines | 0.24 - 1.26 (GI50) | - | - | [1] |
| 2-amino-4-aryl-6-pyridopyrimidines | - | High anti-proliferative activity reported | - | - | [7] |
Note: The data presented is a summary from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Kinase Inhibitory Potential
Many pyrimidine derivatives exert their anticancer effects by inhibiting kinases, which are crucial regulators of cell signaling pathways.[5] The pyrido[2,3-d]pyrimidine scaffold, in particular, is a privileged structure in the design of kinase inhibitors.[8]
| Compound Class | Target Kinase | IC50 (nM) | Source |
| Pyrrole[2,3-d]pyrimidin-4-one derivatives | USP7 | - | [1] |
| 3,4-dihydropyrimido[4,5-d]pyrimidine-2(1H)-one scaffold | Lymphocyte-specific protein tyrosine kinase (Lck) | 10.6 | [1] |
| Pyrimidine-based derivatives | Aurora A kinase | < 200 | [9] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key biological assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase, a specific substrate peptide, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®) or immunoassays (e.g., ELISA).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.
Visualizing Molecular Mechanisms and Experimental Processes
To better understand the biological context and experimental design, the following diagrams illustrate a common signaling pathway targeted by pyrimidine derivatives and a typical workflow for their biological evaluation.
Caption: A generalized signaling pathway illustrating kinase inhibition.
Caption: A typical workflow for evaluating novel compounds.
References
- 1. ijrpr.com [ijrpr.com]
- 2. ijcrt.org [ijcrt.org]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-amino-4,6-disubstituted-pyrimidine Derivatives as Selective A1 Adenosine Receptor Ligands
A significant class of compounds, 2-amino-4,6-disubstituted-pyrimidine derivatives, has emerged as potent and highly selective antagonists for the A1 adenosine (B11128) receptor (A1AR).[1][2][3] This guide provides a comparative overview of these derivatives, presenting key performance data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows for researchers, scientists, and drug development professionals.
Performance Data of Selected Derivatives
A large library of 108 novel 2-amino-4,6-disubstituted-pyrimidine-5-carbonitrile derivatives has been synthesized and evaluated for their binding affinity at all four human adenosine receptor (AR) subtypes.[1][2][4] The data reveals that these compounds, particularly those with a methyl group on the exocyclic amino group, exhibit a high degree of selectivity for the A1AR over other AR subtypes.[1][3] The most promising compounds identified were confirmed as antagonists of the canonical cyclic adenosine monophosphate (cAMP) pathway.[1][2][3]
Below is a summary of the binding affinities (Ki, in nM) for a selection of the most potent and selective 2-amino-4,6-disubstituted-pyrimidine derivatives from the study.
| Compound | hA1 Ki (nM) | hA2A Ki (nM) | hA2B Ki (nM) | hA3 Ki (nM) | A1 Selectivity vs A2A |
| 19l | 3.1 | >10000 | >10000 | 1800 | >3226 |
| 19v | 1.9 | >10000 | >10000 | 2500 | >5263 |
| 19ao | 2.3 | >10000 | >10000 | 1200 | >4348 |
Data sourced from "Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists".[1][2]
These derivatives show nanomolar affinity for the human A1AR while displaying micromolar or no affinity for the A2A, A2B, and A3 receptors, indicating a very high selectivity profile.[1][2]
Experimental Protocols
The characterization of these 2-amino-4,6-disubstituted-pyrimidine derivatives involved several key in vitro assays.
1. Radioligand Binding Assays
This assay is fundamental for determining the binding affinity of the synthesized compounds for the different adenosine receptor subtypes.
-
Objective: To determine the inhibition constant (Ki) of the test compounds at human A1, A2A, A2B, and A3 adenosine receptors.
-
Cell Lines: CHO (Chinese Hamster Ovary) cells expressing the recombinant human A1AR, HeLa cells for A2AAR and A3AR, and HEK-293 (Human Embryonic Kidney) cells for A2BAR were used.[2]
-
Radioligands:
-
Procedure:
-
Membrane preparations from the respective cell lines are incubated with a fixed concentration of the appropriate radioligand.
-
Increasing concentrations of the unlabeled test compounds are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a standard non-selective ligand (e.g., NECA).[5]
-
The reaction is allowed to reach equilibrium, typically for 60 minutes at 25°C.[5]
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.
-
The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves.
-
The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.[6]
-
2. cAMP Functional Assay
This assay is used to determine the functional activity of the compounds, i.e., whether they are agonists or antagonists, by measuring their effect on the intracellular second messenger, cyclic AMP (cAMP).
-
Objective: To confirm the antagonistic activity of the compounds at the A1AR.
-
Principle: The A1AR is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[7][8][9] An antagonist will block this effect.
-
Procedure:
-
Cells expressing the A1AR (e.g., CHO-K1 cells) are seeded in multi-well plates.[6]
-
The cells are pre-treated with the test compound (the potential antagonist) at various concentrations.
-
Adenylyl cyclase is then stimulated with a known concentration of forskolin (B1673556) to increase basal cAMP levels.[6]
-
An A1AR agonist (e.g., N6-cyclopentyladenosine) is added to inhibit the forskolin-stimulated cAMP production.
-
The intracellular cAMP levels are then measured using a commercially available kit, such as those based on HTRF, ELISA, or LANCE technologies.[6]
-
An antagonist will reverse the inhibitory effect of the agonist on cAMP production in a dose-dependent manner. The EC50 value for this reversal can be determined.
-
Visualizations
A1 Adenosine Receptor Signaling Pathway
The A1 adenosine receptor is a G-protein coupled receptor (GPCR). Its activation by an agonist initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase.[7][8][9] Antagonists, such as the 2-amino-4,6-disubstituted-pyrimidine derivatives, block this pathway by preventing agonist binding.
Caption: A1AR signaling pathway and the antagonistic action of pyrimidine derivatives.
Experimental Workflow for A1AR Ligand Characterization
The process of identifying and characterizing novel A1AR ligands follows a structured workflow, from initial synthesis to functional validation.
Caption: Workflow for the synthesis and characterization of A1AR ligands.
References
- 1. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Comparative Guide to 4-Amino-6-hydroxy-2-mercaptopyrimidine Derivatives as A3 Adenosine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-amino-6-hydroxy-2-mercaptopyrimidine derivatives as antagonists for the A3 adenosine (B11128) receptor (A3AR). The data presented is primarily based on the findings of Cosimelli et al. in their 2008 publication in the Journal of Medicinal Chemistry, titled "Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A3 Adenosine Receptor Antagonists."[1] This seminal work details the synthesis and pharmacological evaluation of a series of these compounds, leading to the identification of highly potent and selective A3AR antagonists.
Performance Comparison of Key Derivatives
The following table summarizes the binding affinities (Ki) of a selection of 4-amino-6-hydroxy-2-mercaptopyrimidine derivatives for the human A3, A1, and A2A adenosine receptors. The data highlights the structure-activity relationships and the remarkable selectivity of certain compounds for the A3 subtype. Lower Ki values indicate higher binding affinity.
| Compound | R (at S-2) | R' (at N-4) | R'' (at N-4) | hA3 Ki (nM) | hA1 Ki (nM) | hA2A Ki (nM) |
| 5a | n-C3H7 | H | H | 1560 | >10000 | >10000 |
| 5g | n-C3H7 | CH2C6H5 | CH3 | 128 | >10000 | >10000 |
| 5m | n-C3H7 | CH2(4-ClC6H4) | CH3 | 3.5 | >10000 | >10000 |
| 5o | n-C3H7 | CH2(4-CH3OC6H4) | CH3 | 1.8 | >10000 | >10000 |
| 5p | n-C3H7 | CH2CH2C6H5 | CH3 | 1.4 | >10000 | >10000 |
| 5q | n-C3H7 | CH2-c-Hex | CH3 | 5.6 | >10000 | >10000 |
| 5r | n-C4H9 | CH2(4-ClC6H4) | CH3 | 2.5 | >10000 | >10000 |
| 5s | i-C3H7 | CH2(4-ClC6H4) | CH3 | 8.9 | >10000 | >10000 |
Data sourced from Cosimelli et al., 2008. Ki values for the A2B receptor were not reported in this study, but the highlighted compounds were noted to be devoid of appreciable affinity for this subtype as well.[1]
Key Findings from the Comparison:
-
High Potency: Several derivatives exhibit nanomolar and even sub-nanomolar affinity for the human A3 adenosine receptor, with compound 5p being the most potent (Ki = 1.4 nM).[1]
-
Exceptional Selectivity: The most potent compounds, including 5m , 5o , and 5p , demonstrate remarkable selectivity for the A3AR, with Ki values for the A1 and A2A receptors being greater than 10,000 nM.[1]
-
Structure-Activity Relationship (SAR):
-
Substitution at the 4-amino group is crucial for high affinity. The presence of a methyl group (R'') and a substituted benzyl (B1604629) or phenethyl group (R') significantly enhances potency compared to the unsubstituted analog (5a ).
-
The nature of the substituent on the benzyl ring at the R' position influences potency. A 4-methoxybenzyl group (5o ) and a phenethyl group (5p ) resulted in the highest affinities.[1]
-
The alkyl group at the 2-thio position (R) also impacts activity. A n-propyl group appears to be optimal, as seen in the highly potent compounds.
-
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the primary research.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the synthesized compounds for human A1, A2A, and A3 adenosine receptors.
Materials:
-
Membrane Preparations: Membranes from Chinese hamster ovary (CHO) cells stably expressing the human A1, A2A, or A3 adenosine receptors.
-
Radioligands:
-
Non-specific Binding Ligand:
-
For A1AR and A2AAR: Theophylline
-
For A3AR: IB-MECA (N⁶-(3-iodobenzyl)adenosine-5'-N-methyluronamide)
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, cell harvester.
Procedure:
-
Incubation Mixture Preparation: In a final volume of 100 µL, combine:
-
50 µL of the appropriate cell membrane preparation (containing the target receptor).
-
25 µL of the respective radioligand at a concentration near its Kd value.
-
25 µL of either the assay buffer (for total binding) or the test compound at various concentrations (for competition binding).
-
-
Incubation: Incubate the mixture for 60 minutes at 25°C.
-
Termination of Reaction: Stop the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Radioactivity Measurement: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis:
-
Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition binding curves using non-linear regression analysis.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
A3 Adenosine Receptor Signaling Pathway
The A3 adenosine receptor is a G protein-coupled receptor (GPCR) primarily coupled to Gi/o proteins. Upon activation by an agonist, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The antagonists described in this guide block this activation.
Caption: A3 Adenosine Receptor Signaling Pathway Inhibition.
Experimental Workflow for Competitive Binding Assay
The following diagram illustrates the key steps in the competitive radioligand binding assay used to determine the affinity of the test compounds.
Caption: Competitive Radioligand Binding Assay Workflow.
References
- 1. Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CHARACTERIZATION OF ADENOSINE RECEPTORS IN INTACT CULTURED HEART CELLS - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Aminopyrimidine-5-Carbonitrile Scaffold: A Comparative In Vitro Evaluation for Drug Discovery
The 2-aminopyrimidine-5-carbonitrile (B129654) scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of its in vitro performance, drawing upon experimental data from multiple studies. It is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this scaffold in developing novel therapeutics, particularly in the oncology space.
Comparative Analysis of Biological Activity
Derivatives of the 2-aminopyrimidine-5-carbonitrile scaffold have been extensively evaluated for their potential as anticancer agents, kinase inhibitors, and antimicrobial agents. The following tables summarize the key quantitative data from various in vitro studies, offering a direct comparison of the efficacy of different analogs.
Anticancer Activity
The primary therapeutic target for compounds based on this scaffold has been cancer. Researchers have reported significant cytotoxic activity against a variety of human cancer cell lines.
Table 1: In Vitro Cytotoxicity of 2-Aminopyrimidine-5-Carbonitrile Derivatives Against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| 11e | HCT-116 (Colon) | 1.14 | Sorafenib | >10 | [1] |
| MCF-7 (Breast) | 1.54 | Sorafenib | 10.33 | [1] | |
| 12b | HCT-116 (Colon) | - | Sorafenib | >10 | [1] |
| MCF-7 (Breast) | - | Sorafenib | 10.33 | [1] | |
| 9d | HCT-116 (Colon) | - | Sorafenib | >10 | [1] |
| MCF-7 (Breast) | - | Sorafenib | 10.33 | [1] | |
| 12d | HCT-116 (Colon) | - | Sorafenib | >10 | [1] |
| MCF-7 (Breast) | - | Sorafenib | 10.33 | [1] | |
| 10b | HepG2 (Liver) | 3.56 | Erlotinib | 0.87 | [2] |
| A549 (Lung) | 5.85 | Erlotinib | 1.12 | [2] | |
| MCF-7 (Breast) | 7.68 | Erlotinib | 5.27 | [2] | |
| 4e | Colo 205 (Colon) | 1.66 | - | - | [3] |
| 4f | Colo 205 (Colon) | 1.83 | - | - | [3] |
| 7c | SNB-75 (CNS) | < 0.01 | Doxorubicin | - | [4] |
| OVAR-4 (Ovarian) | 0.64 | Doxorubicin | - | [4] |
Notably, several compounds exhibited greater potency than the standard anticancer drug sorafenib.[1] For instance, compound 11e showed excellent activity against HCT-116 and MCF-7 cell lines with IC50 values of 1.14 µM and 1.54 µM, respectively.[1] Furthermore, some derivatives have shown promising activity against cell lines resistant to standard therapies.[4] In addition to cytotoxicity, compound 11e was found to arrest the cell cycle at the S and sub-G1 phases in HCT-116 cells, indicating an induction of apoptosis.[1]
Kinase Inhibition
A key mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
Table 2: In Vitro Kinase Inhibitory Activity of 2-Aminopyrimidine-5-Carbonitrile Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| 11e | VEGFR-2 | 0.61 | Sorafenib | 0.19 | [1] |
| 12b | VEGFR-2 | 0.53 | Sorafenib | 0.19 | [1] |
| 12c | VEGFR-2 | 0.74 | Sorafenib | 0.19 | [1] |
| 10b | EGFR | 0.00829 | Erlotinib | 0.00283 | [2] |
| 7c | EGFR (T790M) | 0.08 | - | - | [4] |
| EGFR (WT) | 0.13 | - | - | [4] | |
| PI3K-δ | 0.64 | LY294002 | 7.6 | [4] | |
| 6c | EGFR-TK | 0.9 | Gefitinib | - | [5] |
| 10b | EGFR-TK | 0.7 | Gefitinib | - | [5] |
Compounds 11e and 12b were identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis.[1] Another series of derivatives showed strong inhibitory activity against Epidermal Growth Factor Receptor (EGFR), with compound 10b emerging as a potent inhibitor with an IC50 value of 8.29 nM.[2] Significantly, compound 7c demonstrated dual inhibitory activity against both EGFR (including the resistant T790M mutant) and PI3K isoforms, highlighting its potential to overcome drug resistance.[4]
Other Biological Activities
Beyond cancer, the 2-aminopyrimidine (B69317) scaffold has been explored for other therapeutic applications.
Table 3: Other In Vitro Biological Activities
| Compound(s) | Biological Target/Activity | Key Findings | Source |
| 2e, 2m | Antibiotic Activity | 100% bacterial inhibition at 32 µg/mL | [6] |
| 24 | β-Glucuronidase Inhibition | IC50 = 2.8 µM (Superior to standard) | [7] |
Certain derivatives have demonstrated antibacterial properties, with compounds 2e and 2m achieving 100% bacterial inhibition at a concentration of 32 µg/mL.[6] Additionally, compound 24 was identified as a potent inhibitor of β-glucuronidase, an enzyme implicated in conditions like colon cancer and urinary tract infections, with an IC50 value of 2.8 µM.[7]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative activity of the synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][8]
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549) are cultured in an appropriate medium, such as RPMI-1640, supplemented with 10% fetal bovine serum and antibiotics (100 units/mL penicillin and 100 µg/mL streptomycin). Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1.0 x 10^4 cells/well and incubated for 48 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 24-48 hours.
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The relative cell viability is calculated as (A570 of treated samples / A570 of untreated sample) x 100. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by non-linear regression analysis.[8]
In Vitro Kinase Inhibition Assay (ELISA)
The inhibitory activity of the compounds against specific kinases like VEGFR-2 and EGFR is often determined using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[1][8]
-
Plate Coating: A 96-well plate is pre-coated with a specific antibody for the target kinase (e.g., VEGFR-2 or EGFR).
-
Sample Addition: 100 µL of a standard solution or the test compound at various concentrations is added to the wells. The plate is then incubated at room temperature for 2.5 hours.
-
Washing: The wells are washed to remove any unbound substances.
-
Biotinylated Antibody Addition: 100 µL of a prepared biotinylated antibody specific to the kinase is added to each well and incubated for 1 hour at room temperature.
-
Washing: The wells are washed again.
-
Streptavidin-HRP Addition: 100 µL of streptavidin conjugated to horseradish peroxidase (HRP) is added, followed by incubation.
-
Substrate Addition and Color Development: A substrate solution is added, and the color develops in proportion to the amount of bound kinase.
-
Stopping the Reaction and Measurement: The reaction is stopped, and the absorbance is measured at a specific wavelength.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Visualizing the Mechanisms
To better understand the context of these in vitro evaluations, the following diagrams illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow.
References
- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Safety Operating Guide
Proper Disposal of 2-Amino-4-hydroxy-6-methylpyrimidine: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling 2-Amino-4-hydroxy-6-methylpyrimidine, adherence to proper disposal protocols is a critical aspect of the experimental workflow. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses with side-shields or chemical goggles, gloves, and a lab coat.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[2][3]
II. Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed and approved waste disposal company.[4] The primary disposal route is typically controlled incineration with flue gas scrubbing.[4][5] Do not discharge the chemical into drains or the environment.[4][5]
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials from spills, in a suitable, clearly labeled, and tightly sealed container.[4]
-
Ensure the container is compatible with the chemical and will not react with it.
-
-
Storage of Waste:
-
Professional Disposal Arrangement:
-
Contact a licensed hazardous waste disposal company to arrange for the collection and disposal of the chemical waste.
-
Provide the waste disposal company with a comprehensive list of the waste contents.
-
-
Decontamination of Empty Containers:
-
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent.[4][6] The rinsate from the first rinse must be collected and disposed of as hazardous waste.[7]
-
After thorough rinsing, the container can be offered for recycling or reconditioning. If recycling is not feasible, the container should be punctured to prevent reuse and disposed of in accordance with local regulations.[4][5]
-
III. Accidental Spill Response
In the event of a spill, immediate action is necessary to contain the area and prevent exposure.
-
Ventilate the Area: Ensure the spill area is well-ventilated.[4]
-
Containment: For solid spills, carefully dampen the material with water to prevent dust from becoming airborne.[4]
-
Collection: Using absorbent paper, carefully transfer the spilled material into a labeled container for hazardous waste.[4]
-
Decontamination: Wash all contaminated surfaces with a soap and water solution.[4]
-
Waste Disposal: Seal all contaminated materials, including absorbent paper and disposable PPE, in a vapor-tight plastic bag for disposal as hazardous waste.[4]
IV. Quantitative Data
No specific quantitative data for the disposal of this compound, such as concentration limits for disposal, were available in the searched resources. Always consult your institution's environmental health and safety (EHS) office for specific quantitative limits and guidelines.
V. Experimental Protocols
No specific experimental protocols for the neutralization or chemical deactivation of this compound prior to disposal were found in the provided search results. The standard and recommended procedure is professional disposal via incineration.
VI. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. This compound 98 3977-29-5 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Amino-4-hydroxy-6-methylpyrimidine
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 2-Amino-4-hydroxy-6-methylpyrimidine, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures to ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A Multi-Faceted Approach to Safety
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE. For prolonged or high-concentration work, more robust protection may be necessary.
| PPE Category | Item | Specifications and Usage Guidelines |
| Eye and Face Protection | Safety Goggles | Must be tightly fitting with side shields to protect against dust and splashes. Conforming to EN 166 (EU) or NIOSH (US) standards is recommended.[1] |
| Face Shield | To be worn in addition to safety goggles, especially when there is a significant risk of splashes or aerosol generation. | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term protection against splashes.[2] For prolonged contact, consider heavier-duty options like neoprene or butyl rubber. Always inspect gloves for integrity before use and change them immediately if contaminated.[2] |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement. For procedures with a higher risk of exposure, a chemical-resistant or flame-resistant suit should be considered.[1] |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound should ideally be performed in a certified chemical fume hood to control airborne dust. If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with an appropriate particulate filter (such as a type N95) is recommended.[3] |
Experimental Protocol: Safe Handling from Receipt to Disposal
A systematic workflow is essential for safety and to prevent contamination. The following step-by-step protocol outlines the safe handling of this compound.
Preparation and Area Designation
-
Designated Area: All work with this compound should be conducted in a designated, well-ventilated area, preferably within a certified chemical fume hood.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.
-
Spill Kit: Have a chemical spill kit appropriate for solid organic compounds readily available.
Weighing and Solution Preparation
-
Containment: Perform all weighing and transferring of the solid compound within a fume hood or a balance enclosure to contain any airborne particles.
-
Handling: Use a spatula or other appropriate tools for handling the solid. Avoid creating dust.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
During the Experiment
-
Container Management: Keep all containers with this compound tightly sealed when not in use.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Contamination: If any PPE becomes contaminated, remove and dispose of it immediately, then wash the affected area thoroughly.
Post-Experiment
-
Decontamination: Clean all surfaces and equipment that came into contact with the chemical using an appropriate solvent.
-
Storage: Store any remaining this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and its associated waste is critical.
Waste Segregation and Collection
-
Solid Waste: Collect all unused or waste this compound in a clearly labeled, sealed, and compatible hazardous waste container designated for solid organic waste.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be considered contaminated and disposed of in the same designated hazardous waste container.[2]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., acetone, ethanol). Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposing of it according to your institution's guidelines.
Disposal Method
-
Incineration: The recommended disposal method for solid organic chemical waste is incineration by a licensed waste disposal contractor.[5][6] Do not dispose of this chemical down the drain or in regular trash.
Visualizing the Workflow for Safe Handling
To further clarify the procedural flow, the following diagram illustrates the key steps for the safe handling of this compound.
Caption: Step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
